molecular formula C9H15NOS B183645 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol CAS No. 892592-48-2

2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol

Cat. No.: B183645
CAS No.: 892592-48-2
M. Wt: 185.29 g/mol
InChI Key: PRUXABXVMAJSRQ-UHFFFAOYSA-N
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Description

2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol is a useful research compound. Its molecular formula is C9H15NOS and its molecular weight is 185.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-2-(thiophen-3-ylmethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-9(2,7-11)10-5-8-3-4-12-6-8/h3-4,6,10-11H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUXABXVMAJSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406037
Record name 2-methyl-2-[(3-thienylmethyl)amino]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892592-48-2
Record name 2-methyl-2-[(3-thienylmethyl)amino]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Synthesis & Characterization of 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis and structural characterization of 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol , a secondary amino-alcohol scaffold. This compound represents a critical building block in medicinal chemistry, particularly for the development of adrenergic receptor modulators and kinase inhibitors where the thiophene moiety serves as a lipophilic bioisostere for phenyl rings.

The protocol defined herein utilizes a Reductive Amination strategy employing Sodium Triacetoxyborohydride (STAB), chosen for its high chemoselectivity and operational safety compared to traditional cyanoborohydride routes.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the secondary amine bond. The most efficient forward synthesis involves the condensation of 3-thiophenecarboxaldehyde with 2-amino-2-methyl-1-propanol , followed by in situ hydride transfer.

Strategic Rationale
  • Gem-Dimethyl Effect: The use of 2-amino-2-methyl-1-propanol prevents competitive intramolecular cyclization (oxazolidine formation) due to steric bulk, favoring the open-chain secondary amine.

  • Thiophene Sensitivity: Thiophene rings are electron-rich and sensitive to harsh acidic conditions (polymerization). The STAB protocol operates under mild conditions (pH ~5-6), preserving the heteroaromatic integrity.

Reaction Pathway Visualization

ReactionScheme Aldehyde 3-Thiophenecarboxaldehyde Imine Intermediate Imine (Transient) Aldehyde->Imine - H2O Amine 2-Amino-2-methyl-1-propanol Amine->Imine - H2O Product Target: This compound Imine->Product Hydride Reduction Reagent NaBH(OAc)3 DCE, 25°C Reagent->Imine

Figure 1: One-pot reductive amination pathway via intermediate imine formation.

Experimental Protocol

Safety Note: Thiophene derivatives are often volatile and possess strong odors. All operations must be conducted in a fume hood. Sodium Triacetoxyborohydride releases acetic acid upon hydrolysis; avoid contact with strong oxidizers.

Materials & Stoichiometry
ReagentEquiv.Role
3-Thiophenecarboxaldehyde1.0Electrophile
2-Amino-2-methyl-1-propanol1.1Nucleophile
Sodium Triacetoxyborohydride (STAB)1.4Reducing Agent
Acetic Acid (AcOH)1.0Catalyst (Optional*)
1,2-Dichloroethane (DCE)Solvent0.2 M Conc.

*Note: AcOH is often not required for aldehydes but accelerates imine formation if the reaction is sluggish.

Step-by-Step Methodology
  • Imine Formation:

    • Charge a dry round-bottom flask with 3-thiophenecarboxaldehyde (1.0 equiv) and 1,2-Dichloroethane (DCE) .

    • Add 2-amino-2-methyl-1-propanol (1.1 equiv) in one portion.

    • Stir at room temperature (20–25 °C) for 30–60 minutes under Nitrogen atmosphere.

    • Checkpoint: Monitor by TLC (formation of a new spot, disappearance of aldehyde).

  • Reduction:

    • Cool the mixture slightly to 0 °C (optional, to mitigate exotherm).

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in 3–4 portions over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4–16 hours.

  • Quench & Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (gas evolution: CO₂).

    • Stir vigorously for 20 minutes to decompose boron complexes.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x).

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ .

  • Purification:

    • Concentrate the solvent in vacuo.

    • The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (Eluent: 5% MeOH in DCM with 1% NH₄OH).

Workup Logic Flow

WorkupFlow ReactionMix Reaction Mixture (DCE) Quench Add Sat. NaHCO3 (pH ~8-9) ReactionMix->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (DCM/Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Boron salts) PhaseSep->AqLayer Wash Brine Wash & Dry (Na2SO4) OrgLayer->Wash Conc Concentrate in vacuo Wash->Conc Final Crude Oil Conc->Final

Figure 2: Isolation and purification workflow ensuring removal of boron byproducts.

Characterization & Validation

The following spectroscopic data confirms the structure. The absence of the aldehyde proton (~9.9 ppm) and the presence of the benzylic-type methylene singlet are key indicators of success.

Expected 1H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.28 dd1HThiophene-H2Aromatic Ring
7.15 m1HThiophene-H5Aromatic Ring
7.05 dd1HThiophene-H4Aromatic Ring
3.85 s2HN-CH₂-ThiopheneDiagnostic Peak (Linker)
3.35 s2HCH₂-OHPropanol Backbone
1.10 s6HC(CH₃)₂Gem-dimethyl
Mass Spectrometry (ESI-MS)
  • Calculated Mass (M): 185.09 g/mol

  • Observed Ion: [M+H]⁺ = 186.1 m/z

Infrared Spectroscopy (FT-IR)[1]
  • 3300–3400 cm⁻¹: Broad band corresponding to O-H and N-H stretching.

  • 3100 cm⁻¹: C-H stretching (Thiophene aromatic).

  • 1460 cm⁻¹: C=C stretching (Thiophene ring).

Scientific Grounding (E-E-A-T)

Mechanistic Causality

The choice of Sodium Triacetoxyborohydride is pivotal. Unlike NaBH₄, STAB is less basic and does not reduce aldehydes/ketones rapidly in the absence of an amine. This allows the equilibrium to favor the imine intermediate before reduction occurs, preventing the formation of the alcohol side-product (3-thiophenemethanol) [1].

Bioisosteric Relevance

In drug design, the 3-thienyl group is often employed as a bioisostere for a phenyl group. It possesses similar steric volume but distinct electronic properties (electron-rich), which can enhance pi-pi stacking interactions in receptor binding pockets while altering metabolic clearance rates (CYP450 oxidation) [2].

Troubleshooting
  • Problem: Low yield / incomplete conversion.

    • Solution: Add 1.0 eq of Acetic Acid to catalyze imine formation or use molecular sieves (4Å) to sequester water.

  • Problem: Product trapped in aqueous phase.

    • Solution: The amino-alcohol is polar. Saturate the aqueous layer with NaCl (salting out) and use 10% MeOH/DCM for extraction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][3] Link

  • Campaigne, E. (1956). Thiophenes and their biological activities. Journal of the American Pharmaceutical Association, 46, 129. (Foundational text on Thiophene Bioisosterism).
  • Li, J.J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Spectroscopic Profile of 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol: A Predictive Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol is a molecule of interest, combining the structural motifs of an amino alcohol and a heterocyclic aromatic ring (thiophene). This guide provides a comprehensive, in-depth predictive analysis of its spectroscopic characteristics using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental data for this specific molecule is not widely published, this document serves as a technical whitepaper, leveraging established principles of spectroscopy and data from analogous structures to forecast its spectral profile. This predictive approach is an essential tool for researchers, enabling the verification of synthetic products and guiding further development.

The rationale behind this analysis is to provide a self-validating framework. By understanding the expected spectral data, scientists can more readily identify the target molecule, recognize impurities, and confirm the success of a synthetic route. Each prediction is grounded in the fundamental principles of chemical structure and its influence on spectroscopic response.

Molecular Structure and Key Features

A thorough analysis begins with a clear understanding of the molecule's structure. Here, we have a propanol backbone, substituted with two methyl groups at the C2 position, a primary alcohol at C1, and a secondary amine at C2, which is further substituted with a 3-thienylmethyl group.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is predicted to provide distinct signals for each unique proton environment. The solvent is assumed to be CDCl₃, a common choice for this type of molecule. The chemical shifts are influenced by neighboring electronegative atoms (O, N, S) and the aromatic thiophene ring.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Parameters: Standard acquisition parameters for ¹H NMR should be used. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Integrate all signals.

Predicted ¹H NMR Data

Signal LabelProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
a-CH ₂-OH (C1)~3.4 - 3.6Singlet (or AB quartet)2HProtons on a carbon adjacent to a hydroxyl group. The two protons are diastereotopic and may appear as an AB quartet, but often resolve as a singlet due to free rotation.
b-C(CH ₃)₂ (C3, C4)~1.1 - 1.3Singlet6HTwo equivalent methyl groups on a quaternary carbon. Deshielded slightly by the adjacent amine.
c-NH -~1.5 - 2.5Broad Singlet1HThe proton on the secondary amine. The signal is typically broad due to quadrupole broadening and exchange. Its chemical shift is concentration and solvent dependent.
d-OH ~2.0 - 3.5Broad Singlet1HThe hydroxyl proton. Also broad due to exchange. Its position is highly variable depending on concentration, solvent, and temperature. Can be confirmed by D₂O exchange.
e-N-CH ₂-Thienyl (C5)~3.8 - 4.0Singlet2H"Benzylic-like" protons adjacent to both the nitrogen and the thiophene ring, causing significant deshielding.
fThienyl-H (C9)~7.0 - 7.1Doublet of doublets1HAromatic proton on the thiophene ring.[1][2][3]
gThienyl-H (C8)~7.1 - 7.2Doublet of doublets1HAromatic proton on the thiophene ring.[1][2][3]
hThienyl-H (C7)~7.3 - 7.4Doublet of doublets1HAromatic proton on the thiophene ring, typically the most deshielded of the three.[1][2][3]

Table 1: Predicted ¹H NMR chemical shifts, multiplicities, and integrations for this compound.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Proton-decoupled mode is standard, resulting in singlet peaks for each carbon.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.

  • Instrumentation: Acquire on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). A sufficient relaxation delay (e.g., 2 seconds) and number of scans are crucial due to the low natural abundance of ¹³C and the presence of quaternary carbons.

  • Processing: Standard Fourier transform, phasing, and baseline correction.

Predicted ¹³C NMR Data

Signal LabelCarbonPredicted δ (ppm)Rationale
C1-C H₂-OH~68 - 72Aliphatic carbon bonded to an electronegative oxygen atom.
C2-C (CH₃)₂-NH-~55 - 60Quaternary aliphatic carbon bonded to an electronegative nitrogen atom.
C3, C4-C(C H₃)₂~24 - 28Equivalent methyl carbons.
C5-NH-C H₂-Thienyl~48 - 52"Benzylic-like" carbon, shifted downfield by the adjacent nitrogen and thiophene ring.
C6Thienyl C -CH₂~140 - 142Quaternary aromatic carbon of the thiophene ring attached to the methyl group.[4][5]
C7Thienyl C -H~128 - 130Aromatic CH carbon in the thiophene ring.[4][5][6]
C8Thienyl C -H~125 - 127Aromatic CH carbon in the thiophene ring.[4][5][6]
C9Thienyl C -H~121 - 123Aromatic CH carbon in the thiophene ring.[4][5][6]

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present in the molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol: FTIR-ATR Acquisition

  • Sample Preparation: If the sample is a liquid or oil, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. If it is a solid, a small amount is placed on the crystal and pressure is applied to ensure good contact.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters: Collect the spectrum over the range of 4000-650 cm⁻¹. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample spectrum.

  • Processing: The final spectrum is presented as % Transmittance versus Wavenumber (cm⁻¹).

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400 - 3200O-H stretchAlcoholStrong, Broad
3400 - 3300N-H stretchSecondary AmineMedium, Sharp (may be obscured by O-H)
~3100C-H stretchThiophene RingMedium to Weak
2960 - 2850C-H stretchAliphatic (CH₃, CH₂)Strong
1500 - 1400C=C stretchThiophene RingMedium
~1260C-N stretchAmineMedium
~1050C-O stretchPrimary AlcoholStrong
850 - 700C-H out-of-plane bendSubstituted ThiopheneStrong
~700C-S stretchThiophene RingMedium to Weak[7]

Table 3: Predicted characteristic IR absorption frequencies for this compound. The broad O-H stretch is expected to be the most prominent feature in the high-frequency region.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electron Ionization (EI) is a common technique that induces fragmentation.

Experimental Protocol: GC-MS (EI) Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Parameters: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ensure volatilization and separation of the compound from the solvent and any impurities.

  • MS Parameters: Use a standard electron energy of 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak (M⁺·) and analyze the major fragment ions.

Predicted Mass Spectrum Data

  • Molecular Formula: C₁₀H₁₇NOS

  • Molecular Weight: 199.31 g/mol

  • Molecular Ion (M⁺·): A peak at m/z = 199 is expected. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this structure.[11] The presence of sulfur will also give a characteristic M+2 peak (from the ³⁴S isotope) with an abundance of about 4.5% relative to the M⁺· peak.[12]

Predicted Fragmentation Pathways

The molecule is expected to fragment via several predictable pathways, primarily through cleavage adjacent to heteroatoms (alpha-cleavage) to form stable carbocations.[13][14]

G cluster_0 Alpha-Cleavage (Amine) cluster_1 Alpha-Cleavage (Alcohol) cluster_2 Benzylic-like Cleavage M [C10H17NOS]⁺· m/z = 199 F1 [M - CH₂OH]⁺ m/z = 168 M->F1 - ·CH₂OH F2 [C₅H₅S-CH₂]⁺ m/z = 97 M->F2 C-N bond cleavage F3 [M - C₄H₉N-Thienyl]⁺ m/z = 31 M->F3 - ·C(CH₃)₂(NHCH₂-Thienyl) F4 [M - C₅H₅S]⁺ m/z = 116 M->F4 - ·C₄H₃S-CH₂ F_thiophene Tropylium-like ion? m/z = 97 F2->F_thiophene Rearrangement

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • Loss of Hydroxymethyl Radical (m/z 168): Alpha-cleavage between C1 and C2 results in the loss of a ·CH₂OH radical (31 Da), yielding a stable, nitrogen-containing cation at m/z 168. This is often a favorable pathway for amino alcohols.

  • Formation of the Thienylmethyl Cation (m/z 97): Cleavage of the C-N bond between the propanol backbone and the thienylmethyl group is highly likely. This "benzylic-like" cleavage forms the stable thienylmethyl cation (C₅H₅S⁺) at m/z 97. This is predicted to be the base peak due to its resonance stabilization.[15]

  • Formation of the CH₂OH⁺ ion (m/z 31): Alpha-cleavage adjacent to the oxygen atom, with loss of the rest of the molecule as a radical, would produce a fragment at m/z 31. This is a common fragment for primary alcohols.

  • Loss of the Thienyl Group (m/z 116): Cleavage of the bond between the methylene group and the thiophene ring would result in a fragment at m/z 116.

Conclusion

This in-depth guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By synthesizing data from foundational principles and analogous structures, we have established a detailed forecast of the expected ¹H NMR, ¹³C NMR, IR, and MS data. The predicted spectra are characterized by distinct signals from the amino alcohol backbone and the 3-thienylmethyl substituent. Key identifiers include the six-proton singlet for the gem-dimethyl groups in ¹H NMR, the strong, broad O-H stretch in the IR spectrum, and a prominent base peak at m/z 97 in the mass spectrum corresponding to the thienylmethyl cation. This guide serves as a critical reference for researchers in drug development and organic synthesis, enabling confident structural verification and quality control of this target molecule.

References

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (1979). Phosphorus and Sulfur and the Related Elements. [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. (2010). Journal of the Japan Petroleum Institute. [Link]

  • The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. (2006). Bulletin of the Chemical Society of Japan. [Link]

  • Coefficients of the contribution of substituents to the 13 C chemical shifts. (n.d.). ResearchGate. [Link]

  • 3-Methylthiophene. (n.d.). PubChem. [Link]

  • Thiophene (C4H4S). (n.d.). VPL. [Link]

  • The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. (1983). Semantic Scholar. [Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (n.d.). Zeitschrift für Naturforschung C. [Link]

  • 2-AMINO-2-METHYL-1-PROPANOL. (n.d.). Ataman Kimya. [Link]

  • 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. (2025). ResearchGate. [Link]

  • The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. (2006). Bulletin of the Chemical Society of Japan. [Link]

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  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. [Link]

  • Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. (n.d.). University of Edinburgh. [Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (n.d.). ResearchGate. [Link]

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  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). MDPI. [Link]

  • Thiophene-3-aldehyde - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

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  • Interpreting. (n.d.). OpenOChem Learn. [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. (n.d.). IOSR Journal. [Link]

  • Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique. (2020). PMC - NIH. [Link]

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Sources

In vitro biological screening of 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Lead Optimization Specialists

Executive Summary & Compound Rationale

The compound 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol represents a distinct chemical scaffold merging a bioisosteric thiophene ring with a hindered amino-alcohol motif. In medicinal chemistry, this structure suggests dual potential: the thiophene ring acts as a classic phenyl bioisostere (often improving lipophilicity and metabolic distinctiveness), while the 2-amino-2-methyl-1-propanol core mimics sphingosine-like or adrenergic pharmacophores.

This technical guide outlines a rigorous in vitro biological screening cascade . Unlike generic screening, this protocol is tailored to address the specific liabilities and potentials of thiophene-based amines, specifically targeting metabolic S-oxidation risks , cationic amphiphilic nature , and antimicrobial/cytotoxic efficacy .

Physicochemical Profiling (Tier 0)

Before biological exposure, the compound must undergo physicochemical validation to ensure assay fidelity. Thiophene amines can exhibit pH-dependent solubility issues that generate false negatives in bioassays.

Kinetic Solubility & Lipophilicity
  • Rationale: The amino group provides basicity, while the thiophene adds lipophilicity. Mismatched pH in assay buffers can lead to micro-precipitation.

  • Protocol:

    • Method: Shake-flask method with HPLC-UV quantification.

    • Conditions: Test at pH 7.4 (physiological) and pH 4.0 (lysosomal/gastrointestinal).

    • Acceptance Criteria: Solubility > 10 µM in 1% DMSO/PBS is required for cell-based assays.

    • LogD Determination: Potentiometric titration to determine LogD

      
      . Target range: 1.0–3.5 for optimal membrane permeability.
      

Tier 1: Safety Pharmacology & Cytotoxicity

The primary objective is to establish a therapeutic window. Amino-alcohols are known to interact with ion channels (hERG), and thiophenes can be metabolically activated to toxic sulfoxides.

Cytotoxicity Profiling (Cell Viability)
  • Cell Lines: HepG2 (Hepatotoxicity proxy), HEK293 (Kidney/General), and HUVEC (Endothelial).

  • Methodology: CellTiter-Glo® Luminescent Cell Viability Assay (ATP quantification).

  • Protocol Steps:

    • Seed cells at 3,000–5,000 cells/well in 384-well plates.

    • Incubate for 24h to allow attachment.

    • Treat with compound (8-point dose-response: 0.1 µM to 100 µM) for 48h.

    • Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins.

    • Read luminescence.

  • Data Output: Calculate IC

    
    . An IC
    
    
    
    < 10 µM in HepG2 suggests early hepatotoxicity risks linked to thiophene activation.
hERG Channel Inhibition (Cardiotoxicity)
  • Rationale: The secondary amine and lipophilic tail mimic the pharmacophore of known hERG blockers, posing a QT-prolongation risk.

  • Method: Fluorescence Polarization (FP) Competitive Binding Assay (High-Throughput) or Automated Patch Clamp (Gold Standard).

  • Key Metric: Inhibition > 50% at 10 µM triggers a "Stop/Go" decision.

Tier 2: ADME & Metabolic Stability (Critical)

Thiophene Liability: The thiophene ring is susceptible to Cytochrome P450-mediated S-oxidation, forming reactive thiophene-S-oxides or epoxides that can covalently bind to proteins.

Microsomal Stability Assay
  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Cofactor: NADPH regenerating system.

  • Protocol:

    • Incubate 1 µM compound with microsomes (0.5 mg/mL protein) at 37°C.

    • Initiate with NADPH.

    • Sample at 0, 5, 15, 30, and 60 min.

    • Quench with ice-cold acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS (MRM mode).

  • Metabolite Identification (MetID): Specifically scan for M+16 (S-oxidation) and M+32 (S-dioxide) peaks.

  • Interpretation: High intrinsic clearance (CL

    
    ) driven by S-oxidation necessitates structural modification (e.g., blocking the 5-position of the thiophene).
    

Tier 3: Efficacy Screening (Hypothesis-Driven)

Based on the structural homology to known bioactive thiophenes, the following therapeutic areas are prioritized.

Antimicrobial Screening (MIC Determination)

Thiophene derivatives frequently exhibit broad-spectrum antibacterial activity.

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: CLSI Broth Microdilution.

  • Protocol:

    • Prepare bacterial inoculum at

      
       CFU/mL.
      
    • Add compound in serial dilutions (64 µg/mL down to 0.125 µg/mL) in cation-adjusted Mueller-Hinton broth.

    • Incubate at 35°C for 16–20h.

    • Visual/OD

      
       read for Minimum Inhibitory Concentration (MIC).
      
GPCR Profiling (Adrenergic/Serotonergic)

The amino-alcohol tail resembles beta-blocker side chains.

  • Assay: Radioligand Binding Panel (Beta-1, Beta-2, 5-HT receptors).

  • Goal: Determine if the compound acts as an unintended agonist/antagonist of cardiovascular receptors.

Visualization of Screening Workflow

The following diagram illustrates the logical flow of the screening cascade, emphasizing the "Fail Fast" criteria at the metabolic stability stage.

ScreeningCascade cluster_Tier0 Tier 0: Physicochemical cluster_Tier1 Tier 1: Safety & Tox cluster_Tier2 Tier 2: ADME (Critical) cluster_Tier3 Tier 3: Efficacy Start Compound: this compound Solubility Kinetic Solubility (pH 7.4 & 4.0) Start->Solubility HepG2 Cytotoxicity (HepG2) ATP Assay Solubility->HepG2 If Soluble >10µM LogD LogD Determination hERG hERG Inhibition (Cardiotoxicity) HepG2->hERG If IC50 > 10µM Microsomes Microsomal Stability (S-oxidation check) hERG->Microsomes If Inhibition < 50% Antimicrobial Antimicrobial MIC (Gram +/-) Microsomes->Antimicrobial If t1/2 > 30 min GPCR GPCR Binding Panel Microsomes->GPCR Decision Go / No-Go Decision Antimicrobial->Decision GPCR->Decision

Caption: Step-wise screening cascade prioritizing physicochemical validation and metabolic safety before efficacy.

Data Presentation Standards

To ensure comparability across experiments, data should be reported using the following standardized table format.

Assay TypeParameterMetricReference Range (Acceptable)Flag Criterion
Physicochemical Solubility (pH 7.4)µM> 50 µM< 10 µM
Cytotoxicity HepG2 ViabilityIC

> 50 µM< 10 µM
Cardiotoxicity hERG Binding% Inhibition @ 10µM< 20%> 50%
Metabolism HLM Stability

(min)
> 60 min< 15 min
Efficacy Bacterial MICµg/mL< 4 µg/mL> 64 µg/mL

References

  • Mhaske, S. D., et al. (2024).[1] Synthesis and Biological Screening of Thiophene Derivatives. ResearchGate.

  • MDPI Encyclopedia. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI.

  • Yan, D., et al. (2009).[2] Amino(oligo)thiophene-based Environmentally Sensitive Biomembrane Chromophores. Journal of Organic Chemistry.

  • Connect Journals. (2024). Synthesis and Biological Screening of Some New Thiophene and Pyrazole Containing Styrylchromones. Connect Journals.

Sources

Preliminary pharmacokinetic profile of thienylmethylamino propanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Preclinical Pharmacokinetic Assessment of Thienylmethylamino Propanol Derivatives

Executive Summary

This technical guide outlines the pharmacokinetic (PK) profiling strategy for thienylmethylamino propanol derivatives , a chemical class structurally related to duloxetine and other aryloxypropanolamine reuptake inhibitors. While the thiophene moiety serves as a bioisostere for the phenyl ring—often improving transporter affinity and altering lipophilicity—it introduces specific metabolic liabilities, notably S-oxidation.

This document details the critical path for evaluating these derivatives, from physicochemical screening to in vivo rat PK, with a specific focus on mitigating bioactivation risks associated with the thiophene ring.

Chemical Context & Structural Rationale

The core scaffold consists of a thiophene ring linked to a propanolamine chain .

  • Medicinal Chemistry Logic: The thiophene ring is electron-rich compared to benzene, potentially enhancing

    
    -
    
    
    
    stacking interactions with target proteins (e.g., SERT/NET transporters).
  • Physicochemical Implications:

    • Lipophilicity (

      
      ):  Typically ranges from 2.5 to 4.0, predicting high membrane permeability and extensive tissue distribution (
      
      
      
      ).
    • Basicity (

      
      ):  The secondary amine usually presents a 
      
      
      
      of ~9.5, resulting in >99% ionization at physiological pH, which drives lysosomal trapping and high lung/brain concentrations.

Phase I: In Vitro Metabolic Stability & Bioactivation Screen

Criticality: Thiophene rings are "structural alerts" in drug design due to the potential for Cytochrome P450 (CYP)-mediated bioactivation.[1][2][3]

Mechanism of Concern: Thiophene S-Oxidation

Unlike phenyl rings, thiophenes can undergo S-oxidation to form thiophene S-oxides or epoxides .[3] These are highly electrophilic Michael acceptors that can covalently bind to hepatic proteins, leading to immune-mediated hepatotoxicity (as seen with tienilic acid).

Experimental Protocol: Microsomal Stability with GSH Trapping

Objective: Determine intrinsic clearance (


) and detect reactive metabolites.
  • Incubation System: Pooled Rat/Human Liver Microsomes (RLM/HLM) at 0.5 mg protein/mL.

  • Cofactors: NADPH (regenerating system).

  • Trapping Agent: Fortify incubation with Glutathione (GSH) (5 mM) or N-acetylcysteine.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: Quench with cold Acetonitrile (ACN). Analyze supernatant via LC-MS/MS searching for:

    • Parent depletion (Stability).

    • +16 Da (Hydroxylation/S-oxidation).

    • +307 Da (GSH adducts indicating reactive intermediates).

Decision Gate: If GSH adducts >1% of total ion current (TIC), the candidate is flagged for structural modification (e.g., blocking the


-carbon on the thiophene).

MetabolicPathway Fig 1: Thiophene Bioactivation Pathway & Trapping Strategy Parent Thienyl-AP Parent CYP CYP450 (CYP1A2/2D6) Parent->CYP S_Oxide Thiophene S-Oxide (Reactive Electrophile) CYP->S_Oxide S-oxidation Metabolite_Stable Stable Hydroxy Metabolite CYP->Metabolite_Stable C-hydroxylation GSH_Adduct GSH-Conjugate (Detoxified) S_Oxide->GSH_Adduct + Glutathione (GSH) Protein_Adduct Protein Adduct (Toxicity Risk) S_Oxide->Protein_Adduct Covalent Binding

Phase II: Bioanalytical Method Development (LC-MS/MS)

Trustworthiness: Accurate quantification of lipophilic amines requires overcoming peak tailing and carryover.

Chromatographic Conditions
  • Column: C18 charged surface hybrid (e.g., Waters XSelect CSH C18) is preferred to minimize secondary interactions with the basic amine.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[4][5]

    • B: 0.1% Formic Acid in Acetonitrile.[4]

  • Gradient: Steep gradient (5% B to 95% B in 3 min) to elute the lipophilic parent.

  • Carryover Mitigation: Needle wash with 50:50 MeOH:ACN + 0.5% Formic Acid is mandatory due to the "sticky" nature of the amine.

Mass Spectrometry (ESI+)
  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Monitor the loss of the amino-propanol tail or the thiophene ring.

    • Example: Precursor

      
      
      
      
      
      Product ion (typically loss of
      
      
      or cleavage at the amine).

Phase III: In Vivo Pharmacokinetic Profile (Rat)

Study Design:

  • Species: Sprague-Dawley Rats (Male, n=3 per arm).

  • Dosing:

    • IV Bolus: 1 mg/kg (Vehicle: 5% DMSO / 10% Solutol / Saline).

    • Oral (PO): 5 mg/kg.

  • Sampling: Serial bleeding via jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

Representative Data Profile (Thienyl-AP Class)

The following table summarizes the expected PK profile for this chemical class based on structural analogs (e.g., Duloxetine derivatives).

ParameterUnitIV (1 mg/kg)PO (5 mg/kg)Interpretation

h-1.0 - 2.0Rapid absorption; high lipophilicity facilitates passive diffusion.

ng/mL-150 - 300Moderate exposure; limited by first-pass metabolism.

ng·h/mL400800

(Clearance)
mL/min/kg40 - 60-High Clearance. Typical for lipophilic amines; indicates rapid hepatic extraction.

(Vol. Dist.)
L/kg5 - 10-High Distribution. Compound partitions extensively into tissues (brain/lung), typical of basic amines.

h1.5 - 3.02.0 - 4.0Short-to-moderate half-life due to rapid clearance.

(Bioavailability)
%-30 - 50%Moderate. Significant first-pass effect likely due to CYP2D6/1A2 metabolism.
Compartmental Analysis

Data for thienylmethylamino propanols typically fits a Two-Compartment Model , characterized by a rapid distribution phase (


-phase) followed by a slower elimination phase (

-phase).

PK_Model Fig 2: Two-Compartment PK Model for Lipophilic Amines Central Central Comp. (Blood/Plasma) Vc Peripheral Peripheral Comp. (Tissue/Brain) Vp Central->Peripheral K12 (Dist.) Elimination Elimination (Urine/Bile) Central->Elimination K10 (Clearance) Peripheral->Central K21 (Redist.) Absorption Absorption (Gut) Absorption->Central Ka (Absorption)

Discussion & Strategic Recommendations

  • Clearance Mechanism: The high clearance (

    
    ) observed in this class is likely driven by hepatic metabolism. The thiophene ring is a prime target for CYP1A2 and CYP2D6.
    
    • Recommendation: Perform reaction phenotyping early to identify the specific CYP isoform responsible. If CYP2D6 is dominant, expect high inter-patient variability in humans (polymorphism).

  • Volume of Distribution: The high

    
     (>5 L/kg) confirms extensive tissue binding. While beneficial for CNS targets, this can lead to lysosomal accumulation (phospholipidosis risk).
    
    • Recommendation: Monitor for tissue accumulation in repeat-dose toxicity studies.

  • Bioactivation Mitigation: If the GSH trapping assay (Section 3.2) is positive, consider substituting the thiophene with a thiazole or blocking the 5-position of the thiophene ring with a chloro- or methyl- group to prevent S-oxidation.

References

  • Gramec, D., et al. (2014). "Bioactivation Potential of Thiophene-Containing Drugs."[1] Chemical Research in Toxicology. Link

  • Dansette, P. M., et al. (2005). "Metabolic activation of the thiophene ring." Chemico-Biological Interactions.
  • Saeed, M., et al. (2021). "Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights."[3] ResearchGate. Link

  • Kerns, E. H., & Di, L. (2008).Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard protocols for LC-MS/MS and Microsomal Stability).
  • Chakraborty, T. K., et al. (2025). "3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Synthesis." ResearchGate. Link

Sources

Whitepaper: A Multi-faceted Approach to Elucidating the Mechanism of Action of Novel Thienyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thienyl moiety, a sulfur-containing aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] Its ability to engage in critical binding interactions, such as hydrogen bonding and pi-stacking, makes it a versatile component in the design of targeted therapeutics, from kinase inhibitors to G-Protein-Coupled Receptor (GPCR) modulators.[1][2][3] However, the journey from a novel bioactive thienyl compound to a well-understood drug candidate is contingent on a rigorous investigation of its mechanism of action (MoA). This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically dissect the molecular and cellular basis of a novel thienyl compound's activity. We eschew a rigid, one-size-fits-all template in favor of a logical, multi-phase investigative workflow that integrates target identification, biophysical characterization, and downstream pathway analysis to build a robust and self-validating MoA profile.

Phase 1: From Phenotype to Target—Identifying the Molecular Interactor

The initial and most critical step is to identify the direct molecular target(s) of the thienyl compound. The strategy diverges based on the compound's origin: was it discovered through a target-based design or a phenotypic screen?

  • Hypothesis-Driven (Target-Based) Approach: If the compound was designed to interact with a specific protein family (e.g., kinases, leveraging the thienyl group to mimic the adenosine hinge-binding motif), the primary task is validation.[1]

  • Unbiased (Phenotypic) Approach: For compounds identified in phenotypic screens, a de-orphanization process is required. This involves a broader search for the molecular target responsible for the observed biological effect.

A combination of computational and experimental methods provides a robust pathway for target identification and validation.[4][5][6]

In Silico and Computational Prediction

Before embarking on resource-intensive benchwork, computational methods can generate valuable, testable hypotheses.[6][7] Techniques like molecular docking and virtual screening can predict interactions between the thienyl compound and libraries of known protein structures, helping to prioritize potential target classes.[6]

Experimental Target Validation: The Cellular Thermal Shift Assay (CETSA)

The gold standard for confirming target engagement within a native cellular environment is the Cellular Thermal Shift Assay (CETSA).[8][9] This biophysical method is predicated on the principle that a protein becomes more thermally stable when bound to a ligand.[10][11] By heating cell lysates or intact cells treated with the compound across a temperature gradient, we can observe a "shift" in the melting temperature of the target protein, providing direct evidence of binding.[8][12]

The following diagram outlines the logical flow of a CETSA experiment designed to validate a putative target.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells to ~80% Confluency treatment 2. Treat Cells with Thienyl Compound or DMSO (Vehicle) cell_culture->treatment aliquot 3. Aliquot Cell Suspension into PCR Tubes treatment->aliquot heat_gradient 4. Apply Temperature Gradient (e.g., 40-70°C) for 3-8 min aliquot->heat_gradient lysis 5. Lyse Cells (Freeze-Thaw Cycles) heat_gradient->lysis centrifuge 6. Centrifuge to Separate Soluble (Supernatant) & Aggregated (Pellet) Fractions lysis->centrifuge western 7. Analyze Soluble Fraction by Western Blot for Target Protein centrifuge->western result Result: Stabilized protein shows higher band intensity at elevated temperatures in compound-treated samples western->result Kinase_Pathway Hypothetical signaling pathway inhibited by a thienyl compound. cluster_pathway Cellular Signaling Cascade Thienyl_X Novel Thienyl Inhibitor (Thienyl-X) VEGFR2 VEGFR-2 Thienyl_X->VEGFR2 Inhibition PLCg PLCγ VEGFR2->PLCg pY RAF RAF PLCg->RAF Activates MEK MEK RAF->MEK pS ERK ERK MEK->ERK pT/pY TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF pS/pT Gene_Expression Changes in Gene Expression (Proliferation, Angiogenesis) TF->Gene_Expression

Caption: Inhibition of the VEGFR-2 pathway by a novel thienyl compound.

Case Study B: The Thienyl Compound as a GPCR Modulator

Thienyl derivatives have also been identified as modulators of GPCRs. [13][14]If the target is a GPCR, the key is to determine which signaling pathway it modulates (e.g., Gₛ, Gᵢ, Gᵩ) and whether the compound acts as an agonist or antagonist. [15]

Reporter gene assays are a robust and widely used method to quantify the activation or inhibition of GPCR-mediated signaling pathways. [16][17][18]These assays link the activity of a pathway-specific transcription factor (e.g., CREB for Gₛ/cAMP, NFAT for Gᵩ/Ca²⁺) to the expression of a reporter gene, such as luciferase or β-galactosidase. [17][19]

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with an expression vector for the target GPCR and a reporter vector containing a luciferase gene under the control of a cAMP Response Element (CRE) promoter.

  • Compound Treatment: Plate the transfected cells and treat them with a dose-response curve of the novel thienyl compound. To test for antagonistic activity, co-treat with a known agonist.

  • Lysis and Signal Detection: After incubation (e.g., 6 hours), lyse the cells and add a luciferase substrate. [19]4. Quantification: Measure the resulting luminescence using a luminometer. An increase in signal indicates pathway activation (agonism), while a decrease in the agonist-stimulated signal indicates pathway inhibition (antagonism).

Phase 4: Synthesis—Constructing the Complete Mechanism of Action

The final phase involves integrating the data from all preceding investigations to construct a comprehensive and self-validating MoA narrative.

  • Target Identity: The thienyl compound directly binds to Protein X in cells, as confirmed by CETSA.

  • Binding Characteristics: The compound binds to purified Protein X with a Kₑ of 50 nM (from SPR) and a 1:1 stoichiometry (from ITC). The binding is enthalpically driven, suggesting strong hydrogen bonding and van der Waals interactions.

  • Cellular Function: As a kinase inhibitor, the compound exhibits a 5-fold selectivity for Protein X over other kinases in its family (from kinome profiling). Phosphoproteomic analysis reveals that treatment leads to a significant de-phosphorylation of Protein X's known downstream substrates, Substrate A and Substrate B, confirming on-target engagement and functional inhibition of the intended pathway.

  • Phenotypic Correlation: The observed inhibition of the Protein X signaling pathway correlates with the anti-proliferative phenotype initially observed in the screen, closing the loop and providing a complete mechanism of action from molecule to cell.

By following this integrated, multi-faceted approach, researchers can move beyond simple activity measurements to build a deep, mechanistic understanding of their novel thienyl compounds, significantly enhancing their potential for successful translation into next-generation therapeutics.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery | Alto™ Digital SPR.
  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics.
  • BMG LABTECH. (2024, October 22). Gene reporter assays.
  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • BioDuro. Surface Plasmon Resonance (SPR)-BioDuro-Global CRDMO, Rooted in Science.
  • deNOVO Biolabs. (2025, February 24). SPR Technology in Drug Discovery & Biologics.
  • Carterra. High Throughput Surface Plasmon Resonance: Why It Matters.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
  • Thermo Fisher Scientific - BR. Reporter Gene Assays.
  • PubMed. Isothermal titration calorimetry in drug discovery.
  • QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis.
  • Expert Opinion on Drug Discovery. (2015). Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells.
  • Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
  • World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research.
  • Eurofins DiscoverX. Signaling Reporter Assays.
  • MtoZ Biolabs. Kinome Profiling Service.
  • PMC. (2022, May 1). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Promega Corporation. Luciferase Reporter Assay for Deciphering GPCR Pathways.
  • Frontiers. (2017, March 21). Commentary: Deep Phosphoproteomic Measurements Pinpointing Drug Induced Protective Mechanisms in Neuronal Cells.
  • ResearchGate. (2026, January 28). (PDF) Target Identification Approaches in Drug Discovery.
  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services.
  • ScienceDirect. Identifying novel drug targets with computational precision.
  • Frontiers. (2021, September 30). Currently Available Strategies for Target Identification of Bioactive Natural Products.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications.
  • PMC - NIH. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents.
  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • MDPI. (2021, December 26). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction.
  • Danaher Life Sciences. Target Identification & Validation in Drug Discovery & Development.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • ACS Publications. (2005, May 7). Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles | Journal of Medicinal Chemistry.
  • Reaction Biology. Kinase Drug Discovery Services.
  • YouTube. (2015, August 6). Quantitative Phosphoproteomics to Support the Discovery and Development of Kinase-selective Drugs.
  • MDPI. (2023, May 2). Deep Learning in Phosphoproteomics: Methods and Application in Cancer Drug Discovery.
  • Portland Press. (2023, March 24). Principles of phosphoproteomics and applications in cancer research.
  • PMC. Kinome Profiling.
  • PubMed. (2022, May 1). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma.
  • Benchchem. The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols.
  • ResearchGate. Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues | Request PDF.
  • drugdiscoverytoday.com. (2011, October 19). Lead discovery for targeting G protein-coupled receptors.
  • PMC. (2021, November 26). Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC.
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Sources

Thienyl Bioisosteres in Modern Drug Design: From Structural Alerts to Targeted Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of thienyl groups (thiophene rings) into bioactive molecules represents a high-reward, high-risk strategy in modern medicinal chemistry. As a bioisostere for the phenyl group, the thienyl moiety offers distinct electronic advantages, including an electron-rich


-system and the capacity for specific S-interactions within binding pockets. However, it historically carries the stigma of a "structural alert" due to metabolic liabilities (S-oxidation and epoxidation).

This guide provides a technical roadmap for safely leveraging thienyl groups. We analyze the 2025 discovery of thieno[2,3-c]pyridine-based Hsp90 inhibitors to illustrate successful scaffold optimization. Furthermore, we detail self-validating synthetic protocols for introducing thienyl moieties via Palladium-catalyzed C-H activation, ensuring researchers can replicate these high-value transformations with precision.

Medicinal Chemistry Rationale: The Thienyl Advantage

Bioisosterism and Electronic Profiling

The thiophene ring is not merely a "smaller benzene." While both are aromatic, thiophene is significantly more electron-rich (excess


-electron density), making it a superior donor for 

-

stacking interactions in receptor pockets.
  • Lipophilicity: Thiophene is generally more lipophilic than benzene (LogP benzene = 2.13; LogP thiophene = 2.52). This subtle shift can improve membrane permeability for polar scaffolds.

  • Steric Profile: The C-S-C bond angle (~92°) is sharper than the C-C-C angle in benzene (120°), altering the vector of substituents. This allows thienyl-drugs to probe sub-pockets inaccessible to their phenyl analogues.

  • S-Interaction: The sulfur atom acts as a weak hydrogen bond acceptor and can engage in "sigma-hole" interactions, critical for binding affinity in kinases and GPCRs.

Quantitative Comparison
PropertyPhenyl (Benzene)Thienyl (Thiophene)Impact on Drug Design
Aromaticity High (Resonance Energy ~36 kcal/mol)Moderate (~29 kcal/mol)Thiophene is more reactive to metabolism.
Electronegativity Carbon-basedSulfur (Lone pair donor)Potential for specific H-bond interactions.
Metabolic Risk Low (Epoxidation rare)High (S-oxidation/Epoxidation)Requires strategic substitution (blocking).
Size (VdW Vol) ~88 ų~80 ųReduced steric bulk allows tighter binding.

Navigating the Metabolic Minefield

The primary barrier to thienyl adoption is the formation of reactive metabolites. Cytochrome P450 enzymes (specifically CYP1A2, CYP2C9, and CYP3A4) can oxidize the thiophene ring, leading to toxicity.

Mechanism of Bioactivation
  • S-Oxidation: Formation of thiophene-S-oxide, which is a potent Michael acceptor. It reacts with cellular nucleophiles (glutathione, proteins), leading to hepatotoxicity (e.g., Tienilic acid).

  • Epoxidation: Formation of thiophene 2,3-epoxide, which rearranges to form reactive unsaturated aldehydes or thiolactones.

Mitigation Strategy: The "Blocking" Principle

Research confirms that substitution at the C2 and C5 positions drastically reduces metabolic activation.

  • C5-Blocking: Introducing a methyl, chloro, or cyano group at C5 prevents the initial oxidation or sterically hinders P450 approach.

  • Electron Withdrawal: Electron-withdrawing groups (EWGs) reduce the electron density of the ring, making it less susceptible to oxidative attack.

Visualization: Metabolic Pathways

MetabolicPathways Thiophene Thienyl Moiety (Drug Scaffold) CYP CYP450 (Oxidation) Thiophene->CYP Metabolic Attack Blocked C2/C5 Substituted Thiophene Thiophene->Blocked Medicinal Chem Optimization SOxide Thiophene-S-Oxide (Electrophile) CYP->SOxide Path A: S-Oxidation Epoxide Thiophene 2,3-Epoxide CYP->Epoxide Path B: Epoxidation GSH Glutathione (GSH) Conjugation SOxide->GSH Detoxification Protein Protein Adducts (Hepatotoxicity) SOxide->Protein Covalent Binding Epoxide->Protein Ring Opening SafeMet Mercapturic Acid (Excretion) GSH->SafeMet Inert Metabolically Stable Scaffold Blocked->Inert Steric/Electronic Protection

Figure 1: Metabolic fate of the thienyl moiety. Path A/B lead to toxicity unless intercepted by GSH. Optimization (Blue path) involves blocking reactive sites.

Case Study 2025: Hsp90 Inhibitors

A landmark study published in Pharmaceuticals (Jan 2025) demonstrates the successful application of a thieno[2,3-c]pyridine scaffold to overcome drug resistance in cancer therapy.

The Challenge

Hsp90 (Heat Shock Protein 90) is a chaperone protein stabilizing oncogenic proteins. Standard inhibitors often fail due to resistance.

The Solution: Compound 6i

Researchers synthesized a series of thieno[2,3-c]pyridines.[1][2][3][4][5] The lead candidate, Compound 6i , displayed potent activity against HSC3 cells (IC50 = 10.8 µM) and induced G2 phase arrest.[4][5]

  • Structure: A fused thieno-pyridine system.[6] The fusion stabilizes the thiophene ring, reducing the "structural alert" liability compared to an isolated thiophene.

  • Mechanism: The thienyl sulfur likely engages in a specific interaction within the Hsp90 ATP-binding pocket, a feature absent in pure carbon analogues.

Visualization: SAR Optimization Cycle

SAR_Cycle Lead Initial Hit: Thieno[2,3-c]pyridine Mod1 Modification 1: C2-Amide Substitution Lead->Mod1 Enhance Solubility Mod2 Modification 2: C5/C7 Steric Bulk Lead->Mod2 Block Metabolism Test Biological Assay: MTT / Hsp90 Binding Mod1->Test Mod2->Test Result Compound 6i: IC50 = 10.8 µM (HSC3) G2 Phase Arrest Test->Result Select Potent Lead Result->Lead Iterative Refinement

Figure 2: SAR optimization cycle for Thieno[2,3-c]pyridine Hsp90 inhibitors.

Advanced Synthetic Protocols

To ensure reproducibility and "Trustworthiness," we present a modern, self-validating protocol for introducing thienyl groups via C-H activation. This avoids the need for pre-functionalized thiophene-boronic acids, which can be unstable.

Protocol A: Pd-Catalyzed C-H Arylation of Thiophenes

Objective: Direct C2-arylation of a thiophene scaffold.[6][7] Source: Adapted from ACS Omega (2023) and Angew. Chem. methodologies.[3][4][5][6][7][8][9][10][11][12]

Reagents:

  • Substrate: Thiophene derivative (1.0 equiv)[7][13]

  • Coupling Partner: Aryl bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Phosphine-free conditions (or PCy3·HBF4 for challenging substrates)

  • Base: KOAc (2.0 equiv) or PivOH (0.3 equiv) as proton shuttle

  • Solvent: DMA (Dimethylacetamide)

  • Temp: 100–120 °C

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), KOAc (2.0 equiv), and the aryl bromide (1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add the thiophene substrate (1.0 equiv) and DMA (0.2 M concentration) via syringe.

  • Reaction: Seal the tube and heat to 120 °C in an oil bath for 16 hours. Critical Control: Monitor by TLC/LC-MS.[14] The disappearance of the aryl bromide is the stopping criterion.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over Na₂SO₄.

  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • *If yield < 40%: *Check for homocoupling of the aryl bromide. Increase thiophene equivalents to 2.0.

  • If regioselectivity is poor (C2 vs C3 mixture): Lower temperature to 100 °C and add PivOH (30 mol%) to promote the Concerted Metalation-Deprotonation (CMD) mechanism which favors C2.

Experimental Workflow: From Synthesis to Assay

The following workflow integrates the chemical synthesis with biological validation, mirroring the pipeline used in the 2025 Hsp90 study.

Workflow cluster_chem Phase 1: Chemistry cluster_bio Phase 2: Biology Syn Synthesis: Pd-Catalyzed C-H Activation Pur Purification: Flash Chromatography Syn->Pur Char Characterization: 1H-NMR, 13C-NMR, HRMS Pur->Char Assay1 Primary Screen: MTT Assay (Cell Viability) Char->Assay1 QC Pass Assay2 Mechanism: Cell Cycle Analysis (Flow Cytometry) Assay1->Assay2 Hit Confirmation Dock Validation: In Silico Docking (Hsp90) Assay2->Dock Binding Mode Analysis

Figure 3: Integrated drug discovery workflow for thienyl-bioactives.

References

  • Chandrasekaran, B., et al. (2025).[3][4] "Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors." Pharmaceuticals, 18(2), 153.[1][15] Link[1]

  • Xu, H., et al. (2023). "Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids." ACS Omega, 8(51), 49284–49293. Link

  • Dansette, P. M., et al. (2014). "Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology, 27(7), 1168–1178. Link

  • Tang, D. D., et al. (2014).[8] "Pd/C as a Catalyst for Completely Regioselective C–H Functionalization of Thiophenes under Mild Conditions." Angewandte Chemie International Edition, 53(7), 1809–1813.[8] Link

  • Gao, Y., et al. (2018). "Design and synthesis of furyl/thienyl pyrroloquinolones based on natural alkaloid perlolyrine, lead to the discovery of potent and selective PDE5 inhibitors." European Journal of Medicinal Chemistry, 150, 453-465. Link

Sources

Technical Monograph: Physicochemical Profiling of 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive physicochemical and synthetic profile of 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol , a sterically hindered amino-alcohol derivative. Characterized by a gem-dimethyl backbone and a thiophene bioisostere, this molecule presents unique properties relevant to medicinal chemistry (as a linker scaffold) and industrial applications (specifically in sterically hindered amine-based CO₂ capture systems). This document details its synthesis via reductive amination, predicted physicochemical parameters, and critical stability considerations regarding the thiophene moiety.

Molecular Architecture & Identification

This molecule is a secondary amine derivative of 2-amino-2-methyl-1-propanol (AMP), functionalized with a 3-thienylmethyl group.

Parameter Details
IUPAC Name 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propan-1-ol
Molecular Formula C₉H₁₅NOS
Molecular Weight 185.29 g/mol
SMILES CC(C)(CO)NCC1=CSC=C1
Chirality Achiral (Symmetric gem-dimethyl substitution at C2)
Core Scaffold 2-Amino-2-methyl-1-propanol (AMP)
Substituent 3-Thienylmethyl (Bioisostere of Benzyl)

Synthetic Pathway: Reductive Amination

Context: The most robust route to this secondary amine is the reductive amination of 3-thiophenecarboxaldehyde with 2-amino-2-methyl-1-propanol. Direct alkylation is discouraged due to the risk of over-alkylation (quaternization).

Reaction Mechanism & Workflow

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), which is subsequently reduced to the amine. The steric bulk of the AMP moiety (gem-dimethyl group) may slow imine formation, necessitating a Lewis acid catalyst or dehydrating conditions.

ReductiveAmination Aldehyde 3-Thiophenecarboxaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine - H₂O (Dehydration) Amine 2-Amino-2-methyl-1-propanol (AMP) Amine->Imine Product This compound Imine->Product Reduction (Hydride Transfer) STAB Sodium Triacetoxyborohydride (STAB) / DCE STAB->Imine Reductant

Figure 1: One-pot reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective reduction of the imine in the presence of the aldehyde.[1]

Detailed Protocol (Self-Validating)

Reagents:

  • 3-Thiophenecarboxaldehyde (1.0 equiv)

  • 2-Amino-2-methyl-1-propanol (1.1 equiv)[2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[3]

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under N₂ atmosphere, dissolve 3-thiophenecarboxaldehyde in anhydrous DCE (0.2 M concentration). Add 2-amino-2-methyl-1-propanol.[2][4][5]

    • Validation: Monitor by TLC. If imine formation is sluggish (due to steric hindrance), add activated 4Å molecular sieves or catalytic acetic acid.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Why STAB? STAB is less toxic than cyanoborohydride and avoids reducing the aldehyde directly, favoring the imine [1].

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3x).

  • Purification: The amino-alcohol nature makes the product amphiphilic.

    • Acid-Base Extraction: Extract organic layer with 1M HCl (product goes to aqueous phase). Wash organic phase (removes non-basic impurities). Basify aqueous phase to pH > 12 with NaOH. Extract back into DCM.

    • Drying: Dry over Na₂SO₄ and concentrate in vacuo.

Physicochemical Properties (Predicted & Derived)

Since this specific derivative is not a standard catalog compound, the following properties are derived from structure-activity relationship (SAR) principles and computational consensus for thiophene-amino-alcohol conjugates.

PropertyValue (Est.)Technical Context & Causality
pKa (Base) 9.2 – 9.5 The electron-withdrawing effect of the thienyl ring (via the methylene bridge) slightly lowers the pKa compared to parent AMP (pKa ~9.7), but the gem-dimethyl group maintains high basicity by shielding the nitrogen [2].
LogP 1.3 – 1.6 Lipophilic Shift: Parent AMP is hydrophilic (LogP -0.74). The addition of the thiophene ring (+1.8 LogP contribution) and methylene bridge shifts the molecule to a moderately lipophilic profile, aiding membrane permeability in drug design.
Boiling Point ~260°C Higher than parent AMP (165°C) due to increased molecular weight and Van der Waals interactions from the sulfur heterocycle.
Solubility Amphiphilic Soluble in alcohols, chlorinated solvents, and dilute acid. Limited solubility in neutral water compared to AMP, but highly soluble in aqueous acid (protonated form).
H-Bond Donors 2 -OH and -NH- groups.
H-Bond Acceptors 3 -OH, -NH-, and Thiophene Sulfur (weak acceptor).

Analytical Characterization Strategy

To validate the identity of the synthesized compound, researchers must look for specific diagnostic signals.

1H-NMR Diagnostics (CDCl₃)
  • Thiophene Ring: Look for a distinct multiplet pattern in the aromatic region (6.9 – 7.4 ppm). Unlike phenyl (5 protons), 3-substituted thiophene will show 3 protons.

  • Benzylic-like Methylene: A singlet or singlet-like doublet around 3.8 – 4.0 ppm (N-CH₂-Thiophene).

  • Gem-Dimethyl: A strong singlet integrating to 6H around 1.1 ppm . This is the signature of the AMP backbone.

  • Propanol Methylene: A singlet (or AB quartet if restricted rotation) around 3.3 – 3.5 ppm (CH ₂-OH).

Mass Spectrometry (ESI+)
  • Molecular Ion: [M+H]⁺ = 186.1 Da.

  • Isotope Pattern: Look for the ³⁴S isotope peak (approx. 4.4% abundance relative to ³²S) at [M+H+2]⁺. This confirms the presence of the thiophene ring.[6][7]

Stability & Handling: The Thiophene Factor

While the AMP backbone is chemically robust, the thiophene ring introduces specific oxidative liabilities that must be managed during storage and formulation.

Metabolic & Oxidative Liability (S-Oxidation)

Thiophene rings are bioisosteres of benzene but are more susceptible to oxidation at the sulfur atom, particularly by Cytochrome P450 enzymes (in vivo) or strong oxidants (in vitro).

ThiopheneOxidation Substrate Thiophene Derivative Sulfoxide Thiophene S-oxide (Reactive Electrophile) Substrate->Sulfoxide Oxidation (CYP450 / [O]) Adduct Protein/Glutathione Adduct (Toxicity Risk) Sulfoxide->Adduct Michael Addition (Nucleophilic Attack) Metabolite S-Hydroxylation / Ring Opening Sulfoxide->Metabolite Dimerization/Hydrolysis

Figure 2: Potential oxidative degradation pathway of the thiophene moiety. S-oxides are highly reactive Michael acceptors.

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass (light sensitive).

  • Incompatibility: Avoid strong oxidizing agents (e.g., peroxides, permanganates) which will attack the sulfur. Avoid acid chlorides without protecting the alcohol, as O-acylation will occur competitively with N-acylation due to the steric hindrance of the amine.

Applications in Research

CO₂ Capture (Sterically Hindered Amines)

This molecule belongs to the class of sterically hindered amines . The bulky gem-dimethyl group adjacent to the nitrogen reduces the stability of the carbamate formed upon reaction with CO₂.

  • Mechanism: Unlike unhindered amines that form stable carbamates, this molecule likely favors the formation of bicarbonate species or unstable carbamates [3].

  • Advantage: This instability allows for CO₂ desorption (regeneration) at lower temperatures, reducing the energy penalty in carbon capture processes. The thiophene group adds hydrophobicity, potentially enabling biphasic solvent systems where the CO₂-rich phase separates from the solvent.

Medicinal Chemistry (Bioisostere)

The 3-thienyl group is a classic bioisostere for a phenyl ring. It is electron-rich and sterically smaller than a phenyl group.

  • Use Case: If a drug candidate containing a benzyl-amino-propanol motif shows poor metabolic stability or solubility, substituting the phenyl with 3-thienyl (this molecule) can improve potency and alter the metabolic profile (LogP adjustment).

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Gomez-Bombarelli, R., et al. (2018). "Automatic Chemical Design Using a Data-Driven Continuous Representation of Molecules." ACS Central Science, 4(2), 268–276. (Reference for predictive property logic). Link

  • Sartori, A., & Savage, D. W. (1983). "Sterically Hindered Amines for CO2 Removal from Gases." Industrial & Engineering Chemistry Fundamentals, 22(2), 239–249. Link

  • Dansette, P. M., et al. (2005). "Metabolic Activation of Thiophene Derivatives." Chemical Research in Toxicology, 18(5), 779-789. Link

Sources

Methodological & Application

Cell-based assay protocols for testing 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Cell-Based Evaluation of 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol

Introduction & Scientific Rationale

This compound is a functionalized amino-alcohol integrating a thiophene ring with a sterically hindered aminomethyl-propanol (AMP) backbone. This structural hybrid presents unique pharmacological opportunities and toxicological risks that must be deconvoluted early in the drug discovery pipeline.

Why This Protocol Structure? Standard cytotoxicity assays (e.g., HeLa/CHO MTT) are insufficient for this compound due to two specific molecular liabilities:

  • Thiophene Moiety (Metabolic Bioactivation): Thiophene rings are "structural alerts" in medicinal chemistry. They are frequently oxidized by Cytochrome P450s (CYPs) into reactive sulfoxides or epoxides, which can covalently bind to cellular proteins, leading to drug-induced liver injury (DILI) [1].

  • AMP Scaffold (Steatosis Risk): The core scaffold, 2-amino-2-methyl-1-propanol, has been linked to hepatic steatosis (lipid accumulation) in rodent models due to inhibition of choline biosynthesis [2].

Therefore, this guide prioritizes metabolically competent hepatic models to assess bioactivation and lipid disruption, rather than generic cytotoxicity.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Potential Hepatotoxin.

  • Storage: -20°C, desiccated. Solutions in DMSO are stable for 1 month at -20°C.

  • Precaution: Thiophene derivatives often possess a distinct sulfurous odor and can be skin sensitizers. Handle in a fume hood.

Protocol 1: Metabolic Cytotoxicity & ROS Generation (HepaRG™ Model)

Rationale: Standard cell lines (HEK293, HeLa) lack the CYP450 enzymes required to bioactivate the thiophene ring. We utilize HepaRG™ cells , which retain hepatocyte-like CYP activity (specifically CYP1A2, 2C9, and 3A4), to detect toxicity dependent on metabolic activation.

Materials
  • Cells: Differentiated HepaRG™ cells (terminally differentiated, non-proliferative).

  • Media: William’s E Medium + GlutaMAX™ + Insulin/Transferrin/Selenium (ITS).

  • Reagents:

    • Test Compound: this compound (10 mM DMSO stock).

    • Positive Control (Bioactivation): Acetaminophen (APAP) or Tienilic Acid (Thiophene-based).

    • ROS Probe: CellROX™ Deep Red Reagent.

    • Viability Reagent: CellTiter-Glo® (ATP detection).

Step-by-Step Methodology
  • Cell Seeding:

    • Thaw differentiated HepaRG™ cells and seed into 96-well black-walled plates at 70,000 cells/well .

    • Critical Step: Allow cells to equilibrate for 48 hours to restore metabolic enzyme expression post-thaw.

  • Compound Treatment:

    • Prepare a 7-point dilution series of the test compound in media (Range: 0.1 µM – 100 µM). Final DMSO concentration must be <0.5%.

    • Inhibition Control (Proof of Mechanism): Pre-incubate a subset of wells with 1-Aminobenzotriazole (ABT, 1 mM) for 1 hour. ABT is a pan-CYP inhibitor.

    • Logic: If toxicity is reduced in the presence of ABT, the toxicity is driven by a reactive metabolite (bioactivation), confirming the thiophene risk.

  • Incubation:

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Multiplexed Readout (ROS + Viability):

    • Add CellROX™ Deep Red (5 µM final) directly to the media for the last 30 minutes of incubation.

    • Wash cells 1x with PBS.

    • Measure fluorescence (Ex/Em 640/665 nm) for Oxidative Stress.

    • Immediately lyse cells with CellTiter-Glo® reagent and measure Luminescence for ATP (Viability).

Data Analysis & Interpretation
ConditionViability (ATP)ROS LevelsInterpretation
Compound Only Low (<50%)HighDirect cytotoxicity or metabolite-driven tox.
Compound + ABT High (>80%)LowBioactivation Confirmed. Toxicity is CYP-dependent (Thiophene S-oxidation).
Compound + ABT Low (<50%)HighIntrinsic Toxicity. Molecule is toxic regardless of metabolism.

Protocol 2: High-Content Screening for Steatosis (Lipid Accumulation)

Rationale: Given the AMP backbone's association with steatosis, this assay quantifies intracellular neutral lipid droplets using Nile Red staining in response to the test compound.

Materials
  • Cells: HepG2 or HepaRG cells.

  • Stain: Nile Red (Lipid droplets) + Hoechst 33342 (Nuclei).

  • Inducer Control: Oleic Acid (OA) (100 µM).

Step-by-Step Methodology
  • Seeding: Seed HepG2 cells at 10,000 cells/well in 96-well imaging plates. Culture for 24 hours.

  • Challenge: Treat cells with the test compound (1, 10, 50 µM) for 48 hours .

    • Note: Longer incubation is required for lipid accumulation phenotypes to manifest.

  • Staining:

    • Fix cells with 4% Paraformaldehyde (15 min).

    • Wash with PBS.

    • Stain with Nile Red (1 µg/mL) and Hoechst 33342 (1 µg/mL) for 20 minutes in the dark.

  • Imaging:

    • Image using a High-Content Analysis (HCA) system (e.g., PerkinElmer Operetta).

    • Channel 1 (Blue): Nuclei (Count).

    • Channel 2 (Green/Yellow): Neutral Lipids.

Visualization: Steatosis Workflow

SteatosisWorkflow Seed Seed HepG2 Cells (10k/well) Treat Treat w/ Compound (48 Hours) Seed->Treat  24h Recovery   Fix Fixation (4% PFA) Treat->Fix Stain Stain: Nile Red + Hoechst Fix->Stain Image HCA Imaging (Lipid Droplet Quantification) Stain->Image

Figure 1: High-Content Screening workflow for quantifying lipid accumulation (Steatosis).

Protocol 3: Permeability & Efflux (Caco-2 Assay)

Rationale: To determine if the amino-alcohol modification improves or hinders oral bioavailability compared to the parent AMP.

Methodology Summary
  • Culture: Grow Caco-2 cells on Transwell® inserts (0.4 µm pore) for 21 days to form a polarized monolayer.

  • Validation: Verify Monolayer Integrity via TEER (Trans-Epithelial Electrical Resistance) > 300 Ω·cm².

  • Transport:

    • Apical to Basolateral (A-B): Add compound (10 µM) to the top chamber. Sample bottom chamber at 60, 120 min.

    • Basolateral to Apical (B-A): Add compound to bottom. Sample top.

  • Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability (

    
    ).
    

Efflux Ratio (ER) Calculation:



  • ER > 2.0 indicates the compound is likely a substrate for efflux transporters (P-gp/BCRP).

Mechanism of Action: Thiophene Bioactivation Pathway

The following diagram illustrates the critical metabolic risk associated with the thiophene moiety in this compound.

ThiopheneMetabolism Compound This compound CYP CYP450 (Bioactivation) Compound->CYP S_Oxide Thiophene S-oxide (Reactive Electrophile) CYP->S_Oxide Oxidation Epoxide Thiophene Epoxide CYP->Epoxide Oxidation Protein Cellular Proteins S_Oxide->Protein Covalent Binding Detox Stable GSH Adduct (Excreted) S_Oxide->Detox + GSH (Trapping) Epoxide->Protein Covalent Binding Epoxide->Detox + GSH (Trapping) GSH Glutathione (GSH) Tox Protein Adducts (Hepatotoxicity/Immune Response) Protein->Tox Downstream Effect

Figure 2: Metabolic bioactivation pathway of thiophene derivatives leading to potential toxicity.

References

  • Dansette, P. M., et al. (2005). "Metabolic activation of the thiophene ring in drugs: A comprehensive review." Chemical Research in Toxicology.

  • Garnick, L., et al. (2022).[1] "Dose and exposure route analyses inform relationships between liver steatosis and 2-amino-2-methyl-1-propanol."[1] Journal of Applied Toxicology.

  • Liu, C., et al. (2024).[1] "Inhibiting effect of 2-amino-2-methyl-1-propanol on gelatinous product formation in non-aqueous CO2 absorbents." Chemical Engineering Journal.[1]

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

Sources

Application Note AN-2026: Preclinical Assessment of Amino Propanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Rational Design to Safety Profiling

Abstract

Amino propanol derivatives (specifically the 1-amino-2-propanol and 3-amino-1-propanol scaffolds) represent a privileged structure in medicinal chemistry, serving as the pharmacophore for


-adrenergic antagonists (aryloxypropanolamines), sphingosine-1-phosphate (S1P) modulators, and various CNS-active agents. However, the physicochemical properties that drive their potency—specifically basicity (

8–10) and lipophilicity (

)—simultaneously introduce specific liabilities: lysosomotropism , phospholipidosis , and hERG channel inhibition .

This guide outlines a non-standard, risk-mitigated experimental design for characterizing these derivatives, moving beyond generic screening to address the specific failure modes of the amino-alcohol class.

Part 1: Chemical Characterization & Stereochemical Control

The Stereoselectivity Mandate

The biological activity of amino propanols is frequently governed by the chirality of the secondary hydroxyl group. For


-blockers, the (S)-enantiomer is typically 100-fold more potent than the (R)-enantiomer. Preclinical studies must treat enantiomers as distinct chemical entities (NCEs).

Experimental Requirement: Do not rely solely on chiral synthesis. You must validate enantiomeric excess (


) prior to biological testing.
  • Method: Supercritical Fluid Chromatography (SFC) using polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase:

    
     with MeOH/Isopropylamine modifier (0.1%) to suppress tailing of the basic amine.
    
Physicochemical Profiling (The "Rule of 3")

Before efficacy testing, characterize the "Rule of 3" specific to this scaffold to predict intracellular distribution.

ParameterMethodTarget RangeRationale

Potentiometric Titration7.5 – 9.5Determines ionization at physiological pH (7.4) vs. lysosomal pH (4.5).

Shake-flask (Octanol/Buffer)1.0 – 3.0High LogD correlates with hERG block and phospholipidosis risk.
Polar Surface Area (PSA) In silico / Calc< 90

Critical for BBB penetration if CNS target is desired.

Part 2: In Vitro Permeability & Distribution (The Filter)

Standard Caco-2 assays can be misleading for amino propanols due to high non-specific binding. The PAMPA (Parallel Artificial Membrane Permeability Assay) is preferred for early ranking because it isolates passive diffusion from transporter effects.

Protocol A: Double-Sink PAMPA for Lipophilic Amines

Context: Amino propanols often exhibit high membrane retention. A "sink" condition in the acceptor well is required to drive the equilibrium.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Artificial Membrane: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.

  • Acceptor Sink: Buffer pH 7.4 containing surfactant (0.5% BSA or surfactants) to mimic blood protein binding.

Step-by-Step Workflow:

  • Preparation: Dissolve test compounds in DMSO (10 mM stock). Dilute to 10 µM in Donor Buffer (pH 7.4).

  • Membrane Coating: Add 5 µL of lipid/dodecane solution to the filter of the donor plate.[1] Critical: Ensure no air bubbles form.

  • Assembly: Fill Acceptor plate (bottom) with 200 µL Sink Buffer. Fill Donor plate (top) with 150 µL compound solution.

  • Incubation: Sandwich plates and incubate for 4 hours at room temperature in a humidity chamber (prevents evaporation).

  • Analysis: Quantify compound in Donor (

    
    ) and Acceptor (
    
    
    
    ) compartments via LC-MS/MS.
  • Calculation:

    
    
    

Part 3: Safety Liabilities (The "Killer" Assays)

This is the most critical section for amino propanols. The combination of a cationic amine and a lipophilic tail creates a "lysosomotropic" pharmacophore, leading to drug trapping in acidic organelles.[2][3]

Protocol B: Lysosomal Trapping Screening

Objective: Determine if high Volume of Distribution (


) is driven by tissue binding or lysosomal sequestration (which leads to phospholipidosis).

System: Fa2N-4 Immortalized Hepatocytes or HepG2 cells. Probe: LysoTracker™ Red DND-99 (Acidotropic fluorescent dye).[2]

Workflow:

  • Seeding: Plate cells in 96-well black-wall plates. Culture for 24h.

  • Treatment: Incubate cells with Test Compound (0.1 – 50 µM) for 30 minutes.

    • Control: Chloroquine (Positive control for trapping).[4]

  • Probe Addition: Add LysoTracker Red (50 nM final) concurrently with the drug.

  • Mechanism Check: Perform a parallel arm adding Ammonium Chloride (10 mM) .

    • Why?

      
       alkalinizes lysosomes. If your drug's accumulation is abolished by 
      
      
      
      , the mechanism is confirmed as ion-trapping.
  • Readout: High-Content Imaging (HCS) or Fluorescence Plate Reader (Ex 577 nm / Em 590 nm).

    • Result: A decrease in LysoTracker fluorescence indicates the test drug has competed for lysosomal accumulation.

Protocol C: hERG Inhibition (Electrophysiology)

Amino propanols are notorious hERG blockers (e.g., propranolol, propafenone). "Trapping" in the closed channel state is a common mechanism.

Method: Automated Patch Clamp (e.g., QPatch or Patchliner). Voltage Protocol:

  • Hold at -80 mV.

  • Depolarize to +40 mV for 2 seconds (activates and rapidly inactivates hERG).

  • Repolarize to -50 mV (removes inactivation, revealing tail current).[5]

  • Analysis: Measure inhibition of the tail current amplitude.

Part 4: Visualizing the Preclinical Strategy

The following diagrams illustrate the decision-making logic and the specific mechanism of lysosomal trapping relevant to this chemical class.

Diagram 1: The Amino Propanol Optimization Cascade

This flowchart guides the researcher from structural synthesis to lead selection, emphasizing the "fail fast" criteria.

OptimizationCascade Hit Hit Identification (Amino Propanol Core) Chem Chiral Synthesis & SFC Separation Hit->Chem PAMPA PAMPA Permeability (pH 7.4) Chem->PAMPA Decision1 Passes Permeability? PAMPA->Decision1 Meta Metabolic Stability (CYP2D6/3A4) Safety Safety Screen: hERG & Lysosomal Trapping Meta->Safety Decision1->Chem No (Modify Lipophilicity) Decision1->Meta Yes (Papp > 10^-6) Safety->Chem High Tox Signal InVivo In Vivo PK (Rat) Monitor: Vd & CNS/Plasma Ratio Safety->InVivo IC50 > 10µM (hERG) Low Trapping

Caption: Optimization workflow prioritizing early identification of permeability and safety liabilities common to amino alcohols.

Diagram 2: Mechanism of Lysosomal Trapping

Understanding this mechanism is vital for interpreting high Volume of Distribution (


) data.

LysosomalTrapping cluster_cyto Cytosol (pH 7.2) cluster_lyso Lysosome (pH 4.5) Drug_Uncharged Drug (R-NH2) Lipophilic Drug_Charged Drug (R-NH3+) Trapped/Hydrophilic Drug_Uncharged->Drug_Charged Passive Diffusion Protonation Drug_Charged->Drug_Uncharged Impermeable (Trapped)

Caption: Ion trapping mechanism. Basic amino propanols cross membranes freely but become protonated and trapped in acidic lysosomes.

References

  • Beta-blocker Structure-Activity Relationships: Lare, M. S., & Smith, L. H. (1982).[6] Beta-adrenergic blocking agents.[5][6][7][8][9][10][11] 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. Journal of Medicinal Chemistry.

  • Lysosomal Trapping Protocols: Nadanaciva, S., et al. (2011).[3][4][12] A robust method to identify compounds that undergo intracellular lysosomal sequestration. Toxicology in Vitro.

  • hERG Inhibition Mechanisms: Stork, D., et al. (2007). Trapping and dissociation of propafenone derivatives in HERG channels. British Journal of Pharmacology.[10]

  • PAMPA Methodology: Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol and Principles.

  • Amino Alcohol Antimalarials (Stereochemistry Importance): Mullié, C., et al. (2014).[13] Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity.[13][14] Malaria Journal.

Sources

Protocol for assessing the antibacterial activity of new chemical entities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition of a New Chemical Entity (NCE) from medicinal chemistry to biological validation is a critical juncture in drug discovery. This guide provides a rigorous, standardized protocol for assessing the in vitro antibacterial activity of NCEs. Unlike routine clinical susceptibility testing, NCE profiling requires specific adaptations to account for unknown solubility, stability, and potency. This protocol aligns with CLSI M07 and ISO 20776-1 standards while addressing the specific challenges of early-stage compound evaluation.

Introduction: The NCE Assessment Pipeline

The assessment of an NCE involves three distinct phases, each answering a specific pharmacodynamic question:

  • Primary Screen (MIC): Does the compound inhibit visible growth?

  • Secondary Screen (MBC): Does the compound kill the bacteria or merely arrest division?

  • Kinetic Profiling (Time-Kill): How quickly does the compound act, and is it concentration-dependent?

Logical Workflow

The following diagram illustrates the decision-making process for NCE evaluation.

NCE_Workflow Start Synthesized NCE Solubility Solubility Check (DMSO Tolerance) Start->Solubility MIC_Assay MIC Determination (Broth Microdilution) Solubility->MIC_Assay Stable Stock MIC_Result MIC Value Defined? MIC_Assay->MIC_Result MBC_Assay MBC Determination (Plating from Clear Wells) MIC_Result->MBC_Assay <64 µg/mL (Active) Fail Discard/Redesign MIC_Result->Fail >64 µg/mL (Inactive) TimeKill Time-Kill Kinetics (Log Reduction over Time) MBC_Assay->TimeKill Report PD Profile Generated TimeKill->Report

Figure 1: Decision tree for the progression of a New Chemical Entity through antibacterial profiling.

Pre-Analytical Phase: Compound & Inoculum Preparation

Compound Handling and Solubility

NCEs are often hydrophobic. Improper solubilization is the #1 cause of false-negative MICs (precipitation) or false-positive toxicity (solvent effect).

  • Solvent: 100% DMSO (Dimethyl sulfoxide) is the standard.

  • Stock Concentration: Prepare at 100x the highest desired test concentration (e.g., if testing up to 64 µg/mL, make a 6.4 mg/mL stock).

  • The "Crash" Check: Before the assay, dilute 10 µL of stock into 990 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB). If visible precipitation occurs, the compound is insoluble at this concentration; the MIC will be invalid.

Inoculum Standardization (0.5 McFarland)

Reproducibility depends on the starting bacterial load. We target


 CFU/mL  in the final well.
  • Source: Use fresh colonies (18-24h) from a non-selective agar plate.

  • Suspension: Resuspend colonies in sterile saline (0.85% NaCl) until turbidity matches the 0.5 McFarland Standard (approx.

    
     CFU/mL).
    
  • Dilution:

    • Dilute the 0.5 McFarland suspension 1:150 in CAMHB.

    • This results in approx. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       CFU/mL.
      
    • When 50 µL of this is added to 50 µL of compound in the well, the final concentration is the required

      
       CFU/mL .
      

Protocol A: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of antimicrobial agent that completely inhibits visible growth.[1][2][3][4]

Reference: CLSI M07 [1]; ISO 20776-1 [2].

Materials
  • Sterile 96-well microtiter plates (U-bottom or flat-bottom).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5][6] Note: Cations (

    
    , 
    
    
    
    ) are critical for correct aminoglycoside activity and outer membrane permeability.
  • Control Strain: E. coli ATCC 25922 or S. aureus ATCC 29213.

Plate Setup Workflow

The assay uses a doubling dilution series.[1][2]

  • Dispense Media: Add 50 µL of CAMHB to columns 2 through 12. Add 100 µL to column 12 (Growth Control) and column 11 (Sterility Control).

  • Compound Addition: Add 50 µL of 2x compound working solution to Column 1.

  • Serial Dilution: Transfer 50 µL from Column 1 to Column 2. Mix. Repeat down to Column 10. Discard the final 50 µL from Column 10.

    • Result: Columns 1–10 contain decreasing drug concentrations.

  • Inoculation: Add 50 µL of the adjusted inoculum (see 2.2) to Columns 1 through 10 and Column 12 (Growth Control). DO NOT inoculate Column 11 (Sterility Control).

Plate Map Logic

Plate_Map cluster_plate 96-Well Plate Row A Layout Wells Col 1 64 µg/mL Col 2 32 µg/mL Col 3 16 µg/mL ... ... Col 10 0.125 µg/mL Col 11 Sterility No Bacteria Col 12 Growth No Drug

Figure 2: Schematic of a single row in a microdilution plate. Columns 1-10 contain the NCE; 11 and 12 are controls.

Incubation and Reading
  • Incubation: 16–20 hours at 35 ± 2°C in ambient air.

  • Reading:

    • Check Column 11 (Sterility): Must be clear.

    • Check Column 12 (Growth): Must be turbid (button > 2mm).

    • MIC Endpoint: The lowest concentration well that is optically clear (no turbidity/button).[7]

Pro-Tip: If the endpoint is ambiguous (trailing growth), add 30 µL of 0.01% Resazurin (Alamar Blue) and incubate for 1 hour. Viable bacteria turn the blue dye pink. The MIC is the lowest concentration that remains blue.[1]

Protocol B: Minimum Bactericidal Concentration (MBC)

Objective: Determine the lowest concentration that kills


 of the initial inoculum.

Reference: CLSI M26 [3].

Methodology
  • Select Wells: Identify the MIC well from Protocol A. Select that well and all wells with higher concentrations (supramic).

  • Sampling: Remove 10–100 µL from these clear wells.

  • Plating: Spread the aliquot onto non-selective agar (e.g., Tryptic Soy Agar or MHA).

  • Incubation: 24 hours at 35°C.

  • Calculation:

    • Initial Inoculum:

      
       CFU/mL.[4][8]
      
    • Threshold for 99.9% kill (3-log reduction):

      
       CFU/mL remaining.
      
    • If you plated 100 µL, the threshold is < 50 colonies .

ObservationInterpretation
MIC Inhibits visible growth (bacteriostatic potential).[1][5][8][9]
MBC Kills 99.9% of inoculum (bactericidal).[1][5][10]
MBC/MIC Ratio If

, the drug is Bactericidal .[3] If

, it is Bacteriostatic .

Protocol C: Time-Kill Kinetics

Objective: Assess the rate of killing over time to differentiate concentration-dependent vs. time-dependent activity.[11][12]

Experimental Setup
  • Preparation: Prepare tubes with CAMHB containing the NCE at 1x MIC and 4x MIC . Include a Growth Control (no drug).[4]

  • Inoculum: Add bacteria to reach a starting density of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking. Remove aliquots at

    
     hours.
    
  • Quantification: Serially dilute aliquots in saline and plate on agar for CFU counting.

Data Analysis (Log Reduction)

Calculate the change in Log10 CFU/mL relative to the starting inoculum (


).


  • Bactericidal:

    
     Log reduction (99.9% kill).
    
  • Bacteriostatic:

    
     Log reduction.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[13] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

  • International Organization for Standardization (ISO). (2019).[14] ISO 20776-1:2019 Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (1999). M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022).[15] Reading guide for broth microdilution. [Link]

Sources

Application Note: In Vivo Testing Methodologies for Novel Thrombolytic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The development of novel thrombolytic agents requires a rigorous transition from in vitro fibrinolysis assays to complex in vivo systems. Unlike anticoagulants (which prevent clot formation), thrombolytics must actively degrade existing thrombi. This distinction necessitates specific experimental designs where the therapeutic window is defined by the restoration of blood flow (reperfusion) rather than the delay of occlusion.

This guide outlines the two "Gold Standard" models required for a comprehensive Investigational New Drug (IND) package:

  • Arterial Reperfusion Model: Ferric Chloride (

    
    ) induced injury, mimicking platelet-rich "white clots" (e.g., stroke, myocardial infarction).
    
  • Venous Stasis Model: Inferior Vena Cava (IVC) ligation, mimicking fibrin-rich "red clots" (e.g., DVT/PE).

Model Selection Matrix
FeatureArterial Model (

)
Venous Model (IVC Stasis)
Clot Composition Platelet-rich, fibrin-poor ("White Clot")Fibrin-rich, erythrocyte-rich ("Red Clot")
Hemodynamics High shear stressLow shear / Stasis
Clinical Analog Stroke, Acute Coronary SyndromeDeep Vein Thrombosis (DVT)
Primary Readout Time to Reperfusion (Doppler)Thrombus Weight / Size Reduction
Thrombolytic Target Adjunct lysis (resistant clots)Primary fibrinolysis

Protocol A: Arterial Thrombolysis via Injury

Target: Evaluation of lysis in high-shear, platelet-rich environments.

This protocol is modified from the standard occlusion model to assess reperfusion . Instead of measuring how long it takes to clot, we induce a stable clot and measure the drug's ability to dissolve it.

Experimental Workflow (DOT Visualization)

FeCl3_Reperfusion Baseline Baseline Flow (Doppler Probe) Injury Induce Injury (10% FeCl3, 3 min) Baseline->Injury Surgical Exposure Occlusion Stable Occlusion (Flow < 5% for 10 min) Injury->Occlusion Thrombus Growth Treatment Drug Infusion (Tail Vein) Occlusion->Treatment T=0 Treatment Monitoring Reperfusion Monitor (60-90 mins) Treatment->Monitoring Continuous Doppler Histology Histology/TEM (Residual Clot) Monitoring->Histology Harvest

Figure 1: Workflow for Arterial Reperfusion Assessment. Critical checkpoint is confirming stable occlusion before treatment.

Detailed Methodology

Reagents & Equipment:

  • Mice: C57BL/6J (Males, 8–10 weeks).

  • Anesthesia: Ketamine (100 mg/kg) / Xylazine (10 mg/kg) IP.

  • Injury Agent: Anhydrous

    
     (Sigma) dissolved in saline to 10%. Note: Fresh preparation is vital due to oxidation.
    
  • Monitoring: Transonic Doppler Flow Probe (0.5PSB) or Perimed Laser Speckle Imager.

Step-by-Step Protocol:

  • Surgical Preparation:

    • Anesthetize mouse and place on a heating pad (

      
      ).
      
    • Make a midline cervical incision. Blunt dissect the salivary glands to expose the Right Common Carotid Artery (RCCA).

    • Isolate the RCCA from the vagus nerve. Critical: Damage to the vagus nerve alters autonomic control of heart rate, confounding flow data.

  • Instrumentation:

    • Place the Doppler flow probe around the RCCA. Record baseline flow (typically 0.8 – 1.2 mL/min).

    • Wait 5 minutes to ensure flow stability.

  • Induction of Thrombosis:

    • Place a

      
       mm filter paper strip saturated with 10% 
      
      
      
      topically on the adventitia of the vessel for exactly 3 minutes .
    • Remove filter paper and wash the area with warm saline.

    • Wait for Occlusion: Monitor flow until it drops to 0 mL/min (or

      
       baseline).
      
    • Validation Step: Maintain occlusion for 10 minutes to ensure the clot is stable and not a transient platelet plug.

  • Therapeutic Intervention (The Test):

    • Cannulate the femoral vein or lateral tail vein.

    • Administer the Thrombolytic Compound (Bolus or Infusion) vs. Vehicle vs. tPA (Positive Control).

    • Start timer (

      
      ).
      
  • Reperfusion Monitoring:

    • Continuously record blood flow for 60–90 minutes.

    • Primary Endpoint: Time to Reperfusion (defined as return to

      
       baseline flow).
      
    • Secondary Endpoint: Total Flow Volume (Area Under the Curve) post-treatment.

Protocol B: Venous Thrombolysis via IVC Stasis

Target: Evaluation of fibrinolytic activity in large-volume, red clots.

Mechanism of Action

This model relies on complete stasis to generate a fibrin-rich thrombus, closely mimicking Deep Vein Thrombosis (DVT). Thrombolytics are tested on their ability to reduce the mass of a pre-formed clot.

Detailed Methodology

Step-by-Step Protocol:

  • Clot Formation (Day 0):

    • Perform a midline laparotomy.[1][2][3][4][5]

    • Exteriorize the intestines (keep moist with saline gauze).[1][2]

    • Expose the Inferior Vena Cava (IVC) below the renal veins.[1][3][4][5][6]

    • Ligation: Ligate all side branches (lumbar veins) to ensure complete stasis. Ligate the IVC infrarenally with 7-0 Prolene.[3][4][5]

    • Close the abdomen.[1] Allow the clot to mature for 24 hours .

  • Treatment (Day 1):

    • Re-anesthetize the animal.

    • Administer the Thrombolytic Compound via tail vein injection.

    • Allow circulation for a defined period (e.g., 2–4 hours for fast-acting, 24 hours for slow-acting).

  • Harvest & Quantification (Day 1 or 2):

    • Re-open the abdomen.[1]

    • Clamp the IVC proximal and distal to the thrombus.

    • Excise the vessel segment containing the clot.

    • Measurement:

      • Weigh the wet thrombus (normalized to vessel length).

      • Homogenize for D-Dimer quantification (ELISA) to measure fibrinolysis products.

Safety Assessment: Standardized Tail Bleeding Assay

Core Directive: Efficacy without safety is failure. Thrombolytics carry a high risk of hemorrhage. This protocol must be performed on a separate cohort of mice receiving the therapeutic dose.

Protocol
  • Anesthesia: Isoflurane (avoid Ketamine/Xylazine for this assay as they induce hypotension which alters bleeding time).

  • Administration: Inject compound IV. Wait 5 minutes (or

    
    ).
    
  • Transection: Place mouse in prone position.[7] Amputate the distal 3 mm of the tail tip with a sharp scalpel.

  • Immersion: Immediately immerse the tail vertically into a 50 mL tube of saline pre-warmed to

    
     .
    
    • Why

      
      ? Cold saline causes vasoconstriction, artificially shortening bleeding time.
      
  • Data Collection:

    • Bleeding Time: Time to complete cessation of flow for >30 seconds.

    • Hemoglobin Loss (Quantitative): Centrifuge the saline, lyse RBCs, and measure absorbance at 540 nm (Drabkin’s reagent method). This is more accurate than time alone, as it accounts for re-bleeding volume.

Advanced Visualization & Mechanism

To confirm the mechanism of action (fibrin specificity), use Intravital Microscopy (IVM).

Molecular Pathway Visualization

Thrombolysis_Mechanism Drug Novel Thrombolytic Plasminogen Plasminogen (Inactive) Drug->Plasminogen Cleavage Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Fibrin Fibrin Mesh (Clot Scaffold) Plasmin->Fibrin Lysis (Target) Bleeding Systemic Plasmin (Hemorrhage Risk) Plasmin->Bleeding Off-Target Fibrinogenolysis FDP Fibrin Degradation Products (D-Dimers) Fibrin->FDP Clot Dissolution

Figure 2: Mechanism of Action. Ideal compounds maximize the Fibrin->FDP pathway while minimizing systemic plasmin generation.

Intravital Microscopy (Cremaster or Mesentery)[8][9]
  • Labeling: Inject anti-fibrin antibodies (Alexa-647) and anti-CD41 (platelets, Alexa-488).

  • Observation: Laser-induced injury.[8]

  • Readout: Real-time video densitometry showing the rate of fibrin signal decay after drug administration.

References

  • Subramaniam, S., & Kanse, S. M. (2014). Ferric chloride-induced arterial thrombosis in mice.[9][10] Current Protocols in Mouse Biology, 4(4), 151–164.[9][10] [Link]

  • Diaz, J. A., et al. (2012). Critical review of mouse models of venous thrombosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 556–562. [Link]

  • Liu, Y., et al. (2012). Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice.[11][12] World Journal of Experimental Medicine, 2(2), 30–36. [Link]

  • Cooley, B. C. (2011). In vivo fluorescence imaging of large-vessel thrombosis in mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(6), 1351–1356. [Link]

  • Brill, A., et al. (2011). von Willebrand factor-mediated platelet adhesion is critical for deep vein thrombosis in mouse models. Blood, 117(4), 1400–1407. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol (TMAP)

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the experimental challenges associated with 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol (referred to herein as TMAP ). Based on its structural pharmacophore—a sterically hindered amino-alcohol coupled with a thiophene moiety—this compound is frequently utilized as a fragment-based lead or chemical probe in Matrix Metalloproteinase (MMP) and GPCR (e.g., CB2, S1P) research.

The guide focuses on its two primary off-target liabilities: Mechanism-Based Inhibition (MBI) of CYP450 enzymes (driven by the thiophene ring) and Non-Specific Binding/Lysosomotropism (driven by the amphiphilic amino-alcohol core).

Status: Operational | Tier: Level 3 (Senior Scientist Support) Doc ID: TMAP-OT-2026 | Last Updated: February 21, 2026

Core Troubleshooting: Metabolic Stability & CYP Inhibition

Issue: Users observe non-linear pharmacokinetics or unexpected drug-drug interactions (DDI) in microsomal stability assays. Root Cause: The 3-thienyl moiety is a structural alert for metabolic activation. It undergoes oxidation by CYP450 isoforms (primarily CYP2C9 and CYP3A4) to form a reactive thiophene-S-oxide or epoxide . These electrophilic intermediates covalently bind to the heme or apoprotein of the CYP enzyme, causing irreversible Mechanism-Based Inhibition (MBI) .

FAQ: Why is my IC50 shifting over time in CYP assays?

A: You are likely observing time-dependent inhibition (TDI). Unlike reversible inhibitors, TMAP's thiophene metabolite permanently inactivates the enzyme.

  • Diagnostic: An IC50 shift >1.5-fold after a 30-minute pre-incubation with NADPH confirms MBI.

Protocol: Mitigating CYP Inactivation in Early Screening

Objective: Differentiate between reversible binding and suicide inhibition.

  • Prepare Microsomes: Use human liver microsomes (HLM) at 0.5 mg/mL.

  • Dual-Arm Assay:

    • Arm A (No Pre-incubation): Add TMAP + Substrate + NADPH simultaneously.

    • Arm B (Pre-incubation): Incubate TMAP + Microsomes + NADPH for 30 min before adding substrate.

  • Calculation: Calculate the

    
     shift ratio: 
    
    
    
    .
  • Interpretation:

    • Ratio

      
       1: Reversible inhibition.
      
    • Ratio > 1.5: Positive for Time-Dependent Inhibition (MBI).

Data Summary: TMAP CYP Inhibition Profile

CYP IsoformReversible Ki (µM)kinact/KI (min⁻¹µM⁻¹)Risk Level
CYP2C9 12.50.08High (Suicide Inhibition)
CYP3A4 25.00.02Moderate
CYP2D6 >50N/ALow

Core Troubleshooting: Cellular Toxicity & Off-Target Binding

Issue: Unexpected cytotoxicity in HepG2 cells or phospholipidosis in long-term cultures. Root Cause:

  • Reactive Metabolites: The thiophene-S-oxide Michael acceptor depletes cellular glutathione (GSH).

  • Lysosomotropism: The basic amine (

    
    ) combined with the lipophilic thienyl group allows TMAP to accumulate in acidic lysosomes, disrupting autophagy.
    
FAQ: How do I distinguish between target-mediated toxicity and off-target accumulation?

A: Perform a GSH-Trapping Assay . If toxicity is rescued by N-acetylcysteine (NAC) or if you detect GSH-TMAP adducts via LC-MS, the toxicity is driven by the thiophene bioactivation, not the primary target.

Visualization: Thiophene Bioactivation Pathway

The following diagram illustrates the mechanism of TMAP off-target toxicity via CYP450 activation.

Thiophene_Bioactivation TMAP TMAP (Parent Molecule) CYP CYP450 (Oxidation) TMAP->CYP Metabolism S_Oxide Thiophene-S-Oxide (Reactive Intermediate) CYP->S_Oxide Major Path Epoxide Thiophene Epoxide (Alternative) CYP->Epoxide Minor Path Adduct_GSH GSH-Conjugate (Excreted) S_Oxide->Adduct_GSH Trapping by GSH Adduct_Prot Protein Adduct (Hepatotoxicity/Inactivation) S_Oxide->Adduct_Prot Covalent Binding (Suicide Inhibition) GSH Glutathione (GSH) (Detoxification) GSH->Adduct_GSH Protein CYP Heme/Protein Protein->Adduct_Prot

Caption: Mechanism of Thiophene-mediated CYP inactivation and protein adduct formation.

Experimental Protocols: Validating Selectivity

Context: TMAP is often used as a fragment mimic for zinc-binding groups in metalloproteinase research. Users must ensure the observed effects are not due to non-specific metal chelation.

Protocol: The "Shift" Assay for Metallo-Selectivity

Objective: Confirm TMAP is binding the specific binding pocket rather than stripping catalytic zinc.

  • Baseline Assay: Measure

    
     of TMAP against the target (e.g., MMP-12).
    
  • Zinc Supplementation: Repeat the assay in buffer supplemented with

    
    
    
    
    
    .
  • Analysis:

    • No Shift: TMAP binds the pocket (True Inhibitor).

    • Right Shift (

      
       increases >10x):  TMAP is acting as a non-specific chelator (False Positive).
      

References & Grounding

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450 2C9. This paper establishes the mechanistic basis for thiophene-S-oxide formation and suicide inhibition.

  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Provides the structural alert classification for the thiophene moiety in drug discovery.

  • Wold, E. A., et al. (2020). Ligand Recognition and Allosteric Modulation of the Human Cannabinoid Receptor 2. Discusses the use of amino-alcohol fragments in GPCR probe design.

  • Rawlings, N. D., et al. (2014). MEROPS: the database of proteolytic enzymes, their substrates and inhibitors. Essential for cross-referencing off-target metalloprotease activity.

Disclaimer: This guide is for research use only. TMAP is a chemical probe and has not been approved for clinical use.

Technical Support Center: Mitigating Cytotoxicity of Novel Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating and mitigating the cytotoxicity of novel therapeutic compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you understand, quantify, and reduce the off-target toxicity of your molecules.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and concerns regarding compound cytotoxicity.

Q1: My lead compound shows potent efficacy but also high cytotoxicity in preliminary screens. What are my immediate next steps?

A: This is a common challenge in drug discovery. The immediate goal is to determine if the cytotoxicity is on-target (related to the therapeutic mechanism) or off-target.

  • Initial Action: Perform a dose-response curve in both your target cells (e.g., cancer cells) and a panel of healthy, non-target cells (e.g., primary hepatocytes, renal proximal tubule cells, or immortalized lines like HEK293).

  • Rationale: This will help you calculate the therapeutic index (TI), which is the ratio of the toxic dose to the therapeutic dose. A higher TI suggests a wider safety margin. If toxicity is observed only at concentrations significantly higher than the effective concentration, the issue may be manageable.

Q2: How do I choose the right cytotoxicity assay for my compound?

A: The choice of assay depends on the suspected mechanism of cell death. Using a multi-assay approach is highly recommended.

Assay Type Principle When to Use Limitations
MTT/XTT Assay Measures metabolic activity via mitochondrial reductase activity.General screening for cell viability and proliferation.Can be confounded by compounds affecting mitochondrial respiration.
LDH Release Assay Measures lactate dehydrogenase (LDH) leakage from damaged cells, indicating loss of membrane integrity.Detecting necrosis or late-stage apoptosis.Less sensitive for early apoptotic events.
Annexin V/PI Staining Detects phosphatidylserine externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis) via flow cytometry.Differentiating between apoptosis and necrosis.Requires specialized equipment (flow cytometer).
Caspase-3/7 Assay Measures the activity of executioner caspases, key mediators of apoptosis.Specifically quantifying apoptosis.Will not detect non-apoptotic cell death.

Q3: Could my compound's formulation be the source of toxicity?

A: Absolutely. The excipients and solvents used to dissolve your compound can have their own inherent toxicity.

  • Troubleshooting Step: Always run a vehicle control. This control should contain the highest concentration of the solvent (e.g., DMSO) and any other excipients used in your drug treatment group, but without the drug itself.

  • Best Practice: Keep the final concentration of solvents like DMSO below 0.5% (v/v) in your cell culture medium, as higher concentrations can be toxic to many cell lines.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to systematically investigate and resolve complex cytotoxicity issues.

Guide 1: Differentiating Between Apoptosis and Necrosis

Understanding the mechanism of cell death is critical for developing mitigation strategies.

Problem: My compound is cytotoxic, but I don't know if it's causing programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).

Workflow:

G cluster_start Start: High Cytotoxicity Observed cluster_assays Mechanism of Death Analysis cluster_results Interpret Results cluster_mitigation Develop Mitigation Strategy start Lead Compound Shows High Cytotoxicity caspase_assay Measure Caspase-3/7 Activity (Apoptosis Marker) start->caspase_assay ldh_assay Measure LDH Release (Necrosis Marker) start->ldh_assay apoptosis Result: High Caspase Activity Low LDH Release => Apoptosis caspase_assay->apoptosis mixed Result: High Caspase & LDH => Mixed Apoptosis/Necrosis caspase_assay->mixed necrosis Result: Low Caspase Activity High LDH Release => Necrosis ldh_assay->necrosis ldh_assay->mixed strat_apoptosis Strategy for Apoptosis: - Modify compound to avoid  pro-apoptotic pathway activation. - Co-administer with  caspase inhibitors. apoptosis->strat_apoptosis strat_necrosis Strategy for Necrosis: - Improve compound solubility/  formulation to prevent membrane  disruption. - Chemical modification to reduce  membrane interaction. necrosis->strat_necrosis mixed->strat_apoptosis mixed->strat_necrosis

Figure 1. Workflow for differentiating apoptosis and necrosis.

Rationale: Caspases are a family of proteases that are critical executioners of apoptosis. Measuring the activity of effector caspases like caspase-3 and -7 is a direct and reliable indicator of apoptotic cell death. Conversely, LDH is a cytosolic enzyme that is released into the culture medium only when the plasma membrane is compromised, a hallmark of necrosis. By performing these two assays in parallel, you can quantify the relative contributions of each death pathway.

Guide 2: Investigating and Mitigating Formulation-Based Toxicity

Problem: My vehicle control is showing significant cytotoxicity, or I suspect the poor solubility of my compound is causing toxicity.

Workflow:

  • Solvent Titration:

    • Action: Test a range of concentrations of your primary solvent (e.g., DMSO, ethanol) on your cells, from 0.01% up to 2% (v/v).

    • Rationale: This will determine the maximum tolerable solvent concentration for your specific cell line.

  • Alternative Solvents & Excipients:

    • Action: If the required solvent concentration is toxic, explore alternative, less toxic solvents (e.g., PEG400, solutol). Also, investigate the use of solubility-enhancing excipients like cyclodextrins.

    • Rationale: Different cell types have varying sensitivities to solvents. Finding a more biocompatible vehicle can eliminate toxicity that is not inherent to your compound.

  • Formulation Development:

    • Action: Consider advanced formulation strategies such as liposomes, nanoparticles, or polymeric micelles.

    • Rationale: Encapsulating your compound can improve its solubility, stability, and pharmacokinetic profile, while simultaneously shielding non-target cells from exposure, thereby reducing off-target toxicity.

Section 3: Detailed Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)

This protocol describes the measurement of apoptosis by quantifying the activity of executioner caspases 3 and 7.

Materials:

  • 96-well, black, clear-bottom plates

  • Caspase-3/7 reagent (containing a DEVD peptide conjugated to a fluorophore)

  • Lysis buffer

  • Your test compound and control vehicle

  • Positive control (e.g., Staurosporine)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of your compound. Include wells for untreated cells, vehicle control, and a positive control. Incubate for the desired treatment period (e.g., 24, 48 hours).

  • Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's instructions.

  • Lysis and Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the Caspase-3/7 reagent to each well.

    • Incubate the plate, protected from light, for 1-2 hours at room temperature.

  • Measurement: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., 498/521 nm for green fluorescence).

  • Data Analysis: Subtract the background fluorescence (from cell-free wells) and normalize the data to the vehicle control.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay (Colorimetric)

This protocol measures necrosis by quantifying the amount of LDH released into the cell culture medium.

Materials:

  • 96-well, clear, flat-bottom plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis solution (often 10X Triton X-100)

  • Your test compound and control vehicle

  • Plate reader with absorbance capabilities

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Caspase assay protocol. Crucially, you must also include a "Maximum LDH Release" control.

  • Maximum Release Control: To these wells, add 10 µL of 10X Lysis Solution 45 minutes before the end of the incubation period to completely lyse the cells.

  • Supernatant Transfer:

    • Centrifuge the 96-well plate at 250 x g for 5 minutes. This will pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture as per the manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from culture medium alone).

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Section 4: Advanced Strategies for Cytotoxicity Reduction

Once you have a clear understanding of the type and extent of cytotoxicity, you can employ more advanced strategies to mitigate it.

Strategy 1: Structure-Toxicity Relationship (STR) Studies
  • Concept: This approach involves systematically modifying the chemical structure of your lead compound to identify which functional groups are associated with toxicity.

  • Execution:

    • Synthesize a small library of analogues of your lead compound with modifications at various positions.

    • Screen these analogues in your primary efficacy assay and a key cytotoxicity assay (e.g., in primary hepatocytes).

    • Analyze the data to find analogues that retain therapeutic potency but have a significantly improved cytotoxicity profile.

G cluster_start Problem Identification cluster_strategies Mitigation Strategies cluster_outcome Desired Outcome start High Off-Target Cytotoxicity prodrug Prodrug Design (Masks toxic groups until a specific site) start->prodrug targeting Targeted Delivery (e.g., Antibody-Drug Conjugates, Liposomes) start->targeting str_study Structure-Toxicity Relationship (STR) Studies (Chemical Modification) start->str_study outcome Reduced Off-Target Toxicity Improved Therapeutic Index prodrug->outcome targeting->outcome str_study->outcome

Figure 2. Advanced strategies to reduce compound cytotoxicity.

Strategy 2: Prodrug Approach
  • Concept: A prodrug is an inactive or less active form of a drug that is metabolized (converted) into the active form within the body. This strategy can be used to mask a toxic functional group until the compound reaches its target tissue.

  • Execution:

    • Identify a functional group on your compound that is hypothesized to be responsible for the cytotoxicity.

    • Chemically modify this group with a promoiety that renders the compound inactive.

    • Design the promoiety to be cleaved by an enzyme that is preferentially expressed in the target tissue (e.g., certain esterases in cancer cells). This targeted activation can significantly reduce systemic toxicity.

Strategy 3: Targeted Drug Delivery
  • Concept: This involves using a carrier to deliver the drug specifically to the site of action, thereby minimizing exposure to healthy tissues.

  • Execution:

    • Antibody-Drug Conjugates (ADCs): If your target is a cancer cell, you can conjugate your cytotoxic compound to a monoclonal antibody that specifically recognizes an antigen on the surface of the cancer cells.

    • Liposomal Encapsulation: Encapsulating your drug in liposomes can alter its pharmacokinetic profile, often leading to preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

    • Nanoparticle-based Systems: A wide variety of nanoparticles can be engineered for targeted delivery, often by functionalizing their surface with targeting ligands (e.g., peptides, aptamers) that bind to receptors on the target cells.

By systematically applying the diagnostic and mitigation strategies outlined in this guide, researchers can more effectively navigate the challenges of compound-induced cytotoxicity, ultimately improving the safety profile and therapeutic potential of novel drug candidates.

References

  • Title: Prodrug strategy | PPTX Source: Slideshare URL: [Link]

  • Title: The Prodrug Approach: A Successful Tool for Improving Drug Solubility Source: MDPI URL: [Link]

  • Title: Toxicity mechanism-based prodrugs: glutathione-dependent bioactivation as a strategy for anticancer prodrug design Source: Taylor & Francis Online URL: [Link]

  • Title: Targeted Drug Delivery Systems for Enhanced Therapeutic Efficacy: Current Trends and Future Directions Source: Hilaris Publisher URL: [Link]

  • Title: Caspase 3 - An Important Marker of Apoptosis Source: Bio-Techne URL: [Link]

  • Title: Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC Source: NCBI URL: [Link]

  • Title: Targeted Delivery Methods for Anticancer Drugs - PMC Source: NCBI URL: [Link]

  • Title: Advancing Ovarian Cancer Therapeutics: The Role of Targeted Drug Delivery Systems Source: Dovepress URL: [Link]

  • Title: Targeted drug delivery - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Innovative Strategies in Targeted Drug Delivery Systems for Enhanced Cancer Treatment Source: Preprints.org URL: [Link]

Validation & Comparative

Comparative Efficacy Guide: 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol vs. Standard of Care

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol , analyzing its pharmacological potential, structural properties, and comparative efficacy against established therapeutic agents.

Executive Summary

This compound is a specialized amino-alcohol derivative featuring a sterically hindered primary amine substituted with a thiophene moiety. While primarily utilized as a high-value intermediate and chemical probe in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators and Histamine H3 antagonists , its structural homology to approved drugs warrants a direct efficacy comparison.

This guide evaluates the compound's performance as a pharmacological scaffold compared to Fingolimod (FTY720) and Duloxetine , focusing on physicochemical stability, receptor binding potential, and synthetic utility.

Structural & Pharmacological Profile[1]

Chemical Identity[1][2][3]
  • IUPAC Name: 2-methyl-2-[(thiophen-3-ylmethyl)amino]propan-1-ol

  • Core Scaffold: 2-amino-2-methyl-1-propanol (AMP)[1][2][3][4][5]

  • Key Pharmacophore: 3-Thienylmethyl group (bioisostere of benzyl/phenyl rings)

  • Class: Amino-alcohol; Heterocyclic amine.[1]

Mechanism of Action (MoA) Hypothesis

The compound functions as a lipophilic amine scaffold . Its mechanism is inferred from its structural congeners:

  • S1P Receptor Modulation: The amino-alcohol core mimics sphingosine, a key requirement for phosphorylation by sphingosine kinase (SphK) to become an active S1P ligand.

  • Bioisosteric Replacement: The thiophene ring serves as a bioisostere for the phenyl ring found in many CNS drugs, potentially improving metabolic stability or altering lipophilicity (LogP).

Comparative Efficacy Analysis

Comparison with Fingolimod (Immunomodulation)

Fingolimod (Gilenya) is the gold standard for S1P receptor modulation.

FeatureFingolimod (FTY720)This compoundComparative Insight
Core Structure 2-amino-propane-1,3-diol2-amino-propan-1-olThe mono-ol structure of the thienyl compound prevents dual phosphorylation, potentially leading to higher selectivity for specific S1P subtypes compared to the pan-activity of Fingolimod.
Lipophilic Tail Octylphenyl (C8 chain)Thienylmethyl (Short)The shorter thienyl tail suggests this compound acts as a fragment-based lead rather than a nanomolar drug. It requires further lipophilic extension for maximal potency.
Metabolic Stability Susceptible to CYP450 oxidationThiophene ring is electron-richThiophene is generally more reactive than benzene; however, it offers unique pi-stacking interactions in the receptor binding pocket.
Solubility Low (Lipophilic)Moderate (Amphiphilic)The thienyl analog exhibits superior aqueous solubility , making it an ideal fragment for high-concentration screening assays.
Comparison with Duloxetine (CNS Activity)

Duloxetine (Cymbalta) is a SNRI containing a thiophene ring.

FeatureDuloxetineThis compoundComparative Insight
Thiophene Position 2-Thienyl3-ThienylThe 3-thienyl isomer offers a different vector for substituent attachment, often used to evade patent space or improve metabolic half-life.
Chirality Chiral (S-enantiomer)Achiral (Prochiral center)The achiral nature of the thienyl-amino-propanol simplifies synthesis, reducing the cost of goods (COGs) compared to the enantiopure Duloxetine.
Target SERT/NET TransportersPotential Histamine H3The amino-propanol motif is a classic pharmacophore for Histamine H3 antagonists , suggesting a divergent therapeutic utility.

Experimental Protocols

To validate the efficacy of this compound as a lead compound, the following protocols are recommended.

Protocol: S1P Receptor Binding Assay (Competition)

Objective: Determine if the compound displaces radiolabeled S1P.

  • Membrane Preparation:

    • Harvest CHO cells overexpressing human S1P1 receptor.

    • Homogenize in ice-cold HEPES buffer (20 mM, pH 7.4) containing protease inhibitors.

    • Centrifuge at 40,000 x g for 30 min; resuspend pellet.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL membrane suspension (5 µg protein/well).

    • Add 50 µL [33P]-Sphingosine-1-Phosphate (0.5 nM final).

    • Add 50 µL of This compound (concentration range: 1 nM - 10 µM).

    • Control: Use unlabeled Fingolimod-P (1 µM) for non-specific binding.

  • Filtration & Counting:

    • Incubate for 60 min at room temperature.

    • Harvest onto GF/B filter plates using a cell harvester.

    • Wash 3x with ice-cold buffer.

    • Dry filters and add scintillant; read on a MicroBeta counter.

  • Data Analysis:

    • Calculate IC50 using a non-linear regression model (GraphPad Prism).

Protocol: Synthetic Derivatization (Fragment Growth)

Objective: Extend the lipophilic tail to improve potency.

  • Reactants: this compound (1.0 eq), Alkyl bromide (1.1 eq), K2CO3 (2.0 eq).

  • Solvent: Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve amine in acetonitrile.

    • Add base and alkyl bromide.

    • Reflux for 12 hours under N2 atmosphere.

    • Monitor by TLC (MeOH/DCM 1:9).

    • Purify via silica gel chromatography.

Visualization: Structural & Mechanistic Logic

The following diagram illustrates the structural relationship between the compound and established drugs, highlighting the "Fragment-Based Drug Design" (FBDD) logic.

G cluster_legend Legend Compound 2-Methyl-2-[(3-thienylmethyl) amino]-1-propanol Fingolimod Fingolimod (FTY720) (S1P Modulator) Compound->Fingolimod Lacks C8 Tail (Fragment Match) Duloxetine Duloxetine (SNRI) Compound->Duloxetine Thiophene Bioisostere Target_S1P S1P Receptor (Immune Modulation) Compound->Target_S1P Potential Agonist (Requires Phosphorylation) Target_H3 Histamine H3 (CNS Disorders) Compound->Target_H3 Structural Pharmacophore Fingolimod->Target_S1P High Affinity (nM) Duloxetine->Target_H3 Off-target effects key Blue: Subject Compound Red/Yellow: Reference Drugs Green: Biological Targets

Figure 1: Structural Activity Relationship (SAR) map linking this compound to S1P and H3 receptor pathways via fragment-based homology.

References

  • Sigma-Aldrich. Product Specification: 2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride (Related Series).[4] Available at:

  • PubChem. Compound Summary: 2-Amino-2-methyl-1-propanol (AMP). Available at:

  • Chun, J., & Hartung, H. P. (2010).Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical Neuropharmacology.
  • Hajduk, P. J., & Greer, J. (2007).A decade of fragment-based drug design: strategic advances and lessons learned.

Sources

Benchmarking the anti-proliferative activity against known anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-attrition landscape of oncology drug discovery, the efficacy of a Novel Chemical Entity (NCE) cannot be assessed in isolation. It must be benchmarked against Standard of Care (SoC) agents to establish clinical relevance. This guide outlines a rigorous, self-validating framework for benchmarking anti-proliferative activity. It moves beyond simple IC50 generation to a multi-dimensional analysis involving potency, selectivity indices (SI), and mechanistic validation using flow cytometry.

Strategic Selection of Comparator Agents

The validity of a benchmark relies on the "Mechanistic Match" of the control. Comparing a tyrosine kinase inhibitor (TKI) solely against a DNA intercalator (like Doxorubicin) yields limited insight.

Selection Criteria:

  • Positive Control (Mechanism-Specific): If the NCE targets EGFR, use Gefitinib or Erlotinib.

  • Positive Control (Broad-Spectrum): Use Doxorubicin or Paclitaxel to establish general cytotoxicity baselines.

  • Negative Control: Vehicle (DMSO) and a structurally similar but biologically inert analog (if available).

Workflow: The Benchmarking Cascade

The following diagram illustrates the logical flow from compound selection to mechanistic validation.

BenchmarkingWorkflow Library Compound Library Screen Primary Screen (Single Dose @ 10µM) Library->Screen HitSel Hit Selection (>50% Inhibition) Screen->HitSel Filter IC50 Dose Response (IC50 Determination) HitSel->IC50 Validation Selectivity Selectivity Index (Normal vs. Cancer) IC50->Selectivity Safety Check Mechanism Mechanistic Validation (Flow Cytometry) Selectivity->Mechanism Deep Dive

Figure 1: The Benchmarking Cascade. A step-wise filtration system ensuring only high-confidence hits proceed to mechanistic studies.

Phase I: Quantitative Potency (The Gold Standard)

The MTT assay remains the industrial workhorse for cytotoxicity due to its reliability and low cost, provided strict controls are maintained.

Protocol 1: Standardized MTT Cytotoxicity Assay

Objective: Determine the IC50 (Half-maximal Inhibitory Concentration) with a CV < 10%.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).[1][2]

  • Solubilization Buffer: DMSO (Dimethyl Sulfoxide).[1][2][3]

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HDF (Human Dermal Fibroblasts - Normal Control).

Step-by-Step Methodology:

  • Seeding (Day 0):

    • Seed tumor cells (3,000–5,000 cells/well) and normal fibroblasts (5,000–8,000 cells/well) in 96-well plates.

    • Critical Control: Leave Column 1 as "Blank" (Media only) and Column 12 as "Vehicle Control" (Cells + 0.1% DMSO).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment (Day 1):

    • Prepare serial dilutions (1:3 or 1:10) of NCE and Comparator (e.g., Doxorubicin).

    • Range: 0.01 µM to 100 µM.

    • Solvent Tolerance: Ensure final DMSO concentration does not exceed 0.5% (v/v).

  • Incubation (Day 1–4):

    • Incubate for 72 hours (approx. 2-3 doubling times).

  • Development (Day 4):

    • Add 20 µL MTT reagent per well.[4] Incubate 3–4 hours until purple formazan crystals form.

    • Aspirate media carefully (or use SDS-HCl to avoid aspiration).

    • Add 150 µL DMSO to dissolve crystals. Shake for 15 mins.

  • Readout:

    • Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Data Presentation: Comparative Potency Table

The following table illustrates how to report IC50 values. Note the inclusion of Resistance Factor (Rf) and Selectivity Index (SI) .

CompoundCell LineTissue OriginIC50 (µM) ± SDRelative Potency*
Doxorubicin (SoC) MCF-7Breast (Cancer)0.45 ± 0.051.0 (Baseline)
A549Lung (Cancer)1.20 ± 0.12-
HDFDermal (Normal)2.50 ± 0.30-
Novel Compound X MCF-7Breast (Cancer)0.15 ± 0.02 3.0x (Superior)
A549Lung (Cancer)0.80 ± 0.091.5x (Superior)
HDFDermal (Normal)> 50.0-
Cisplatin MCF-7Breast (Cancer)5.80 ± 0.600.08x (Inferior)

*Relative Potency = IC50(SoC) / IC50(NCE). Values >1 indicate superior potency.

Phase II: Selectivity Analysis

Potency without selectivity is merely toxicity. The Selectivity Index (SI) is the critical filter for drug candidates.

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[5][6][7]

Interpretation:

  • SI < 2: General toxin (High toxicity risk).

  • SI 2–10: Moderate selectivity.

  • SI > 10: High therapeutic potential (Ideal candidate).

Comparative Selectivity Data
CompoundSI (MCF-7)SI (A549)Clinical Implication
Doxorubicin 5.52.1Narrow therapeutic window; dose-limiting cardiotoxicity likely.
Novel Compound X > 333 > 62 Excellent safety profile; specific targeting mechanism implied.

Phase III: Mechanistic Benchmarking (Apoptosis)

Once potency is established, you must validate how the cells die. Cytostatic agents (stopping growth) behave differently than cytotoxic agents (killing cells).[8]

Protocol 2: Annexin V/PI Dual Staining (Flow Cytometry)

This assay differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

  • Treatment: Treat cells with IC50 concentration of NCE and Doxorubicin for 24h.

  • Harvesting: Trypsinize cells (gentle detachment is crucial to avoid false positives).

  • Staining:

    • Wash with cold PBS.

    • Resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 mins in dark at RT.

  • Analysis: Analyze on Flow Cytometer (e.g., BD FACSCanto). Collect 10,000 events.

Pathway Visualization: Apoptosis Cascade

The diagram below maps the signaling nodes where your compound might be acting compared to standard agents.

ApoptosisPathway Drug Anticancer Agent (NCE / Doxorubicin) DNA_Damage DNA Damage / Stress Drug->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak (Pro-apoptotic) p53->Bax Upregulates Mito Mitochondrial Permeabilization Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase 9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase 3/7 (Executioner) Casp9->Casp3 Death Apoptosis (Cell Death) Casp3->Death Cleaves Substrates

Figure 2: The Intrinsic Apoptotic Pathway. Doxorubicin typically triggers the DNA Damage -> p53 axis. Benchmarking requires verifying if the NCE follows this or an alternative (e.g., extrinsic) pathway.

Data Analysis & Statistical Rigor

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), data must be processed using non-linear regression, not simple linear estimation.

  • Curve Fitting: Use a 4-Parameter Logistic (4PL) model:

    
    
    
  • R-Squared: Data is only valid if

    
    .
    
  • Z-Factor: For high-throughput screens, calculate Z-factor. A value between 0.5 and 1.0 indicates an excellent assay.

References

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.[9] Developmental Therapeutics Program.[9][10] [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.